molecular formula C13H12OS B1324112 3-(2,5-Dimethylbenzoyl)thiophene CAS No. 896618-60-3

3-(2,5-Dimethylbenzoyl)thiophene

Cat. No.: B1324112
CAS No.: 896618-60-3
M. Wt: 216.3 g/mol
InChI Key: DEXVYYSMOLMDNG-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylbenzoyl)thiophene is a useful research compound. Its molecular formula is C13H12OS and its molecular weight is 216.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dimethylphenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-9-3-4-10(2)12(7-9)13(14)11-5-6-15-8-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXVYYSMOLMDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641839
Record name (2,5-Dimethylphenyl)(thiophen-3-yl)methanone
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Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896618-60-3
Record name (2,5-Dimethylphenyl)-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=896618-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl)(thiophen-3-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(2,5-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(2,5-Dimethylbenzoyl)thiophene, a substituted aromatic ketone of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes known information with predicted properties and data from structurally analogous compounds. We will delve into its chemical identity, structural features, predicted physicochemical parameters, and spectroscopic characteristics. Furthermore, a plausible synthetic route via Friedel-Crafts acylation is detailed, alongside a discussion of its potential applications in medicinal chemistry, underpinned by the known biological activities of the broader class of 3-aroylthiophenes. This document aims to be a foundational resource, providing both direct information where available and reasoned, experience-based insights to guide future research and application.

Introduction: The Significance of the Thiophene Scaffold

Thiophene and its derivatives are cornerstone heterocyclic compounds in the landscape of medicinal chemistry and materials science.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a bioisostere of the benzene ring. This structural similarity allows thiophene-containing molecules to interact with biological targets in a manner analogous to their phenyl counterparts, while the heteroatom imparts unique electronic properties, influencing solubility, metabolic stability, and receptor binding affinity.

The introduction of an aroyl group at the 3-position of the thiophene ring creates a class of compounds known as 3-aroylthiophenes. These molecules have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] The specific compound of focus, this compound, incorporates a dimethyl-substituted benzoyl moiety, a structural feature that can significantly impact its conformational flexibility, steric hindrance, and electronic distribution, thereby modulating its physicochemical properties and biological activity.

Chemical Identity and Molecular Structure

IUPAC Name: (2,5-dimethylphenyl)(thiophen-3-yl)methanone

Synonyms: this compound

CAS Number: 896618-60-3[3]

Molecular Formula: C₁₃H₁₂OS

Molecular Weight: 216.3 g/mol [3]

The molecular architecture of this compound is characterized by a central carbonyl bridge linking a thiophene ring at its 3-position to a 2,5-disubstituted phenyl ring. The presence of the methyl groups on the phenyl ring introduces steric bulk, which is likely to influence the dihedral angle between the two aromatic rings. This, in turn, can affect the molecule's overall shape and its ability to fit into the binding pockets of biological targets.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_conditions Reaction Conditions Thiophene Thiophene LewisAcid Lewis Acid Catalyst (e.g., AlCl₃, SnCl₄) Thiophene->LewisAcid Activation AcylChloride 2,5-Dimethylbenzoyl Chloride AcylChloride->LewisAcid Product This compound LewisAcid->Product Acylation Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Product

Figure 2: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Representative)

The following is a representative, field-proven protocol for a Friedel-Crafts acylation that can be adapted for the synthesis of this compound. Note: This is a general procedure and may require optimization.

Materials:

  • Thiophene

  • 2,5-Dimethylbenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2,5-dimethylbenzoyl chloride in anhydrous dichloromethane to the stirred suspension via the addition funnel.

  • Formation of the Acylium Ion: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the acylium ion-Lewis acid complex.

  • Addition of Thiophene: Add a solution of thiophene in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively documented, the broader class of 3-aroylthiophenes and thiophene-containing compounds have shown significant promise in various therapeutic areas.

  • Anti-inflammatory and Antioxidant Agents: Many thiophene derivatives have been reported to possess anti-inflammatory and antioxidant properties. [2]The mechanism often involves the modulation of inflammatory pathways and the scavenging of reactive oxygen species.

  • Anticancer Activity: The thiophene scaffold is present in a number of anticancer agents. The proposed mechanisms of action are diverse and can include the inhibition of kinases, tubulin polymerization, and the induction of apoptosis.

  • Central Nervous System (CNS) Disorders: The lipophilic nature of the thiophene ring can facilitate crossing the blood-brain barrier, making thiophene derivatives attractive candidates for the development of drugs targeting CNS disorders. [4] The 2,5-dimethyl substitution pattern on the benzoyl ring of the title compound may serve to enhance its lipophilicity and could also influence its metabolic stability, potentially leading to a more favorable pharmacokinetic profile. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data is unavailable, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a structurally interesting molecule with potential applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route, and an outlook on its potential applications. While there is a clear need for further experimental characterization of this compound, this guide serves as a valuable starting point for researchers and drug development professionals. The insights provided, based on a combination of available data and established chemical principles, are intended to facilitate future research and unlock the potential of this and related thiophene derivatives.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Molecular Structure of 3-(2,4-Dimethylbenzoyl)thiophene.
  • PubMed. (2019). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. Retrieved from [Link]

  • PubChem. (n.d.). 3-Acetyl-2,5-dimethylbenzo(b)thiophene. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (2025). (PDF) Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Retrieved from [Link]

  • ResearchGate. (2025). Studies on the biological activity of some nitrothiophenes | Request PDF. Retrieved from [Link]

  • Central, J. B. (2023). Synthesis and Characterization of New 2-Thiophen 3’4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Retrieved from [Link]

  • PMC. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (2,5-Dimethylthiophen-3-Yl)(Phenyl)Methanone. Retrieved from [Link]

  • PMC. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Retrieved from [Link]

  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Retrieved from [Link]

  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-acetyl-2,5-dimethyl thiophene, 2530-10-1. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzo[b]thiophene, 2,5-dimethyl- (CAS 16587-48-7). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]

Sources

Spectroscopic Profiling of Benzoyl Thiophene Derivatives: A Technical Guide to UV-Vis Absorption

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the ultraviolet-visible (UV-Vis) spectral analysis of benzoyl thiophene derivatives. These compounds, characterized by a thiophene ring acylated with a benzoyl group, are pivotal scaffolds in medicinal chemistry (e.g., the NSAID Tiaprofenic Acid ) and organic optoelectronics. This guide details the electronic transitions governing their absorption profiles, quantifies substituent effects, and establishes a self-validating experimental protocol for researchers in drug discovery and materials science.

Theoretical Framework: Electronic Transitions

The UV-Vis absorption spectrum of 2-benzoylthiophene and its derivatives is dominated by two primary electronic transitions. Understanding these is prerequisite to interpreting spectral shifts.

The Chromophoric System

The core chromophore consists of the electron-rich thiophene ring conjugated with the electron-withdrawing carbonyl group of the benzoyl moiety. This creates a "push-pull" electronic system facilitating Intramolecular Charge Transfer (ICT).

  • 
     Transition (High Intensity): 
    
    • Origin: Occurs within the conjugated thiophene-phenyl system.

    • Location: Typically found between 260–290 nm.

    • Character: High molar absorptivity (

      
      ). This band is sensitive to conjugation length.
      
  • 
     Transition (Low Intensity): 
    
    • Origin: Excitation of a non-bonding (

      
      ) electron from the carbonyl oxygen to the anti-bonding 
      
      
      
      orbital.
    • Location: Often appears as a shoulder or weak band >300 nm.

    • Character: Low molar absorptivity (

      
      ). This band is highly sensitive to solvent polarity (solvatochromism).
      
Energy Diagram of Transitions

The following diagram illustrates the relative energy levels and the impact of conjugation on the HOMO-LUMO gap.

ElectronicTransitions Ground Ground State (S0) (HOMO) PiStar Excited State (S1) (π*) LUMO Ground->PiStar π -> π* (Strong, UV region) NStar Excited State (S2) (n*) Ground->NStar n -> π* (Weak, Near-UV/Vis) Context Effect of Benzoyl Group: Lowers LUMO energy, Red-shifts absorption PiStar->Context

Figure 1: Simplified Jablonski diagram showing the primary electronic transitions in the benzoyl thiophene chromophore.

Structure-Property Relationships (SPR)

Substituents on the thiophene or benzene rings significantly alter the absorption maximum (


). This is critical for optimizing lead compounds in drug development.
Substituent Effects (Bathochromic & Hypsochromic Shifts)

The introduction of auxochromes (electron-donating groups) or anti-auxochromes (electron-withdrawing groups) modifies the energy gap.

Compound DerivativeSubstituent (R)

(nm)*
Electronic EffectMechanism
2-Benzoylthiophene -H260–280ReferenceBaseline conjugation
Tiaprofenic Acid -CH(CH

)COOH
315Bathochromic (Red Shift)Extended conjugation & alkyl donation
Methoxy-derivative -OCH

~290–310Strong Bathochromic

effect raises HOMO energy
Nitro-derivative -NO

~250–260Hypsochromic (Blue Shift)

effect stabilizes HOMO
Amino-derivative -N(CH

)

>330Strong BathochromicStrong ICT (Intramolecular Charge Transfer)

*Note: Values are approximate and solvent-dependent (typically in Methanol or Ethanol).

Solvatochromism

Benzoyl thiophene derivatives exhibit positive solvatochromism .

  • Mechanism: The excited state (ICT state) is more polar than the ground state.

  • Observation: Increasing solvent polarity (e.g., Hexane

    
     Methanol) stabilizes the excited state more than the ground state, reducing the energy gap and shifting 
    
    
    
    to longer wavelengths (Red shift).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this standardized protocol. This workflow includes "Checkpoints" to validate the system before data acquisition.

Reagents and Equipment
  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Cut-off check: MeOH < 205 nm.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent).

  • Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV < 300 nm and must not be used.

Step-by-Step Methodology

ExperimentalWorkflow Start Start: Sample Preparation Weighing 1. Weigh Solid Sample (Target: 1 mg) Start->Weighing StockSol 2. Prepare Stock Solution (1 mM in MeOH) Weighing->StockSol Dilution 3. Serial Dilution (Target: 10-5 M) StockSol->Dilution Validation CHECKPOINT: Is solution clear? No precipitation? Dilution->Validation Validation->StockSol No (Sonicate) Baseline 4. Run Baseline Correction (Solvent vs Solvent) Validation->Baseline Yes Measure 5. Measure Sample (Scan 200-500 nm) Baseline->Measure CheckAbs CHECKPOINT: Is Abs between 0.2 - 1.0? Measure->CheckAbs Adjust Adjust Concentration CheckAbs->Adjust No Final 6. Export Data & Calculate ε CheckAbs->Final Yes Adjust->Measure

Figure 2: Operational workflow for UV-Vis acquisition with integrated quality control checkpoints.

Critical Protocol Details
  • Stock Solution: Dissolve ~1-2 mg of the derivative in 10 mL of solvent. Sonicate for 5 minutes to ensure complete dissolution. Aggregates cause scattering (false absorbance tails).

  • Working Solution: Dilute the stock to approximately

    
     M.
    
  • Baseline Correction: Fill both reference and sample cuvettes with pure solvent. Run a baseline scan. The result should be a flat line at 0 Abs

    
     0.002.
    
  • Beer-Lambert Validation: If precise molar absorptivity (

    
    ) is required, prepare three concentrations (
    
    
    
    M). Plot Abs vs. Concentration; the
    
    
    should be
    
    
    .

Case Study: Tiaprofenic Acid

Tiaprofenic acid serves as the primary pharmacological reference for this class of compounds.

  • Structure: 5-benzoyl-

    
    -methyl-2-thiopheneacetic acid.
    
  • Spectral Profile:

    • 
      :  315 nm (in Phosphate Buffer pH 7.4) [1].
      
    • 
      :  305 nm (in 0.1 N HCl/Ethanol) [2].
      
  • Interpretation: The carboxylic acid side chain at the 2-position extends the conjugation slightly compared to the parent benzoylthiophene, resulting in a red shift into the UVA region. This spectral feature is utilized for:

    • Quality Control: Quantifying the drug in tablet formulations.

    • Photostability Studies: The absorption at 315 nm overlaps with terrestrial sunlight, making the molecule susceptible to photodegradation (decarboxylation) [3].

References

  • JOCPR. (2013). Spectrophotometric analysis of Cefixime NSAIDs interaction.[1] Journal of Chemical and Pharmaceutical Research. Link

  • TSI Journals. (2013). Quantitative determination of tiaprofenic acid by visible spectrophotometry. Analytical Chemistry: An Indian Journal. Link

  • PubChem. Tiaprofenic Acid (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. 2-Benzoylthiophene Product Specification.Link

  • RSC. (2015). Solvatochromic behaviour of new donor–acceptor oligothiophenes.[2][3][4] New Journal of Chemistry.[5] Link

Sources

The Emerging Potential of 3-(2,5-Dimethylbenzoyl)thiophene in Organic Electronics: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the electronic properties of 3-(2,5-Dimethylbenzoyl)thiophene, a promising yet under-explored organic semiconductor. While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, this document synthesizes known chemical principles and data from analogous thiophene-based materials to project its potential in the field of organic electronics. We will delve into its molecular architecture, plausible synthetic routes, essential characterization techniques, and predicted electronic characteristics, culminating in an assessment of its viability for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Introduction: The Promise of Thiophene-Based Organic Semiconductors

Thiophene and its derivatives are cornerstones in the field of organic electronics, prized for their excellent charge transport properties, environmental stability, and the tunability of their electronic characteristics through chemical modification.[1][2] The introduction of various functional groups to the thiophene ring allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters governing the performance of organic electronic devices.[3][4] The molecule this compound incorporates a thiophene core, an electron-withdrawing benzoyl group, and electron-donating dimethyl groups, creating a unique electronic profile that warrants investigation.

Molecular Structure and Synthesis

The chemical structure of this compound features a central thiophene ring substituted at the 3-position with a 2,5-dimethylbenzoyl group. This specific arrangement of functional groups is expected to influence the molecule's electronic and morphological properties in thin films.

Caption: Molecular structure of this compound.

Proposed Synthesis Workflow

A plausible and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This well-established method is widely used for the synthesis of aryl ketones.[2]

Synthesis_Workflow Thiophene Thiophene Reaction Friedel-Crafts Acylation Thiophene->Reaction AcylChloride 2,5-Dimethylbenzoyl chloride AcylChloride->Reaction LewisAcid AlCl3 (Lewis Acid) LewisAcid->Reaction Catalyst Solvent Inert Solvent (e.g., CH2Cl2) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethylbenzoyl chloride in a suitable anhydrous solvent such as dichloromethane.

  • Catalyst Addition: Cool the solution in an ice bath (0 °C) and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in portions.

  • Reactant Addition: To the stirred suspension, add a solution of thiophene in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water to quench the reaction. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Washing and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: After filtering, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound and to determine its electronic properties.

Structural and Purity Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom.[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational frequencies of the functional groups present, such as the carbonyl (C=O) stretch of the benzoyl group and the C-S stretch of the thiophene ring.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of the synthesized compound.

Electronic and Optical Properties
  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions within the molecule. The absorption edge can be used to estimate the optical bandgap (Eg).

  • Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of the material. From these values, the HOMO and LUMO energy levels can be estimated.

Predicted Electronic Properties and Their Significance

While direct experimental data for this compound is scarce, we can predict its electronic properties based on the influence of its constituent functional groups and by drawing analogies to similar thiophene derivatives.

PropertyPredicted Value/RangeSignificance in Organic Electronics
HOMO Level -5.2 to -5.5 eVDetermines the efficiency of hole injection from the electrode and the open-circuit voltage (Voc) in OPVs. A deeper HOMO level generally leads to better air stability.
LUMO Level -2.8 to -3.2 eVInfluences electron injection and transport. The LUMO level of the donor material in an OPV should be higher than that of the acceptor for efficient charge transfer.
Electrochemical Bandgap (Eg) 2.0 to 2.5 eVThe energy difference between the HOMO and LUMO levels. A smaller bandgap allows for the absorption of a broader range of the solar spectrum in OPVs.
Charge Carrier Mobility Moderate to HighA measure of how quickly charge carriers (holes or electrons) move through the material. Higher mobility is desirable for efficient operation of OFETs and OPVs.

Rationale for Predictions:

  • The electron-withdrawing benzoyl group is expected to lower both the HOMO and LUMO energy levels, which can improve air stability.

  • The electron-donating dimethyl groups on the phenyl ring will slightly raise the HOMO and LUMO levels, counteracting the effect of the benzoyl group to some extent and potentially fine-tuning the electronic properties.

  • The overall molecular structure is predicted to allow for reasonably good intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport.

Potential Applications in Organic Electronics

Based on its predicted electronic properties, this compound is a promising candidate for several applications in organic electronics.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of flexible and printed electronics.[6][7] The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor. The predicted moderate to high mobility of this compound suggests its potential as the active channel material in p-type OFETs.

OFET_Device_Architecture cluster_0 Bottom-Gate, Top-Contact OFET Gate Gate Electrode (e.g., doped Si) Dielectric Gate Dielectric (e.g., SiO2) Gate->Dielectric Semiconductor This compound Dielectric->Semiconductor Source Source Electrode (e.g., Au) Semiconductor->Source Drain Drain Electrode (e.g., Au) Semiconductor->Drain

Caption: Schematic of a bottom-gate, top-contact OFET architecture.

Organic Photovoltaics (OPVs)

In OPVs, the organic semiconductor acts as the light-absorbing and charge-donating material.[3] The predicted bandgap of this compound in the visible region of the electromagnetic spectrum, along with its suitable HOMO level, makes it a potential donor material in a bulk heterojunction (BHJ) solar cell, likely in combination with a fullerene derivative or a non-fullerene acceptor.

Conclusion and Future Outlook

This compound represents a molecule of interest for the organic electronics community. While this guide has provided a projection of its properties and potential, experimental validation is paramount. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough characterization of its electronic and charge transport properties. The fabrication and testing of OFET and OPV devices will ultimately determine its practical utility and pave the way for the development of new and efficient organic electronic materials. The exploration of such novel thiophene derivatives is a critical step in advancing the performance and applicability of organic electronics.

References

  • PubChem. 3-Acetyl-2,5-dimethylbenzo(b)thiophene. [Link]

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  • Ozturk, T., et al. (2015). High-performance, low-voltage organic field-effect transistors using thieno [3, 2-b] thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C, 3(43), 11346-11355. [Link]

  • Li, S., et al. (2012). Synthesis and photovoltaic properties of organic sensitizers containing electron-deficient and electron-rich fused thiophene for dye-sensitized solar cells. Tetrahedron, 68(27-28), 5375-5385. [Link]

  • Rawcliffe, R., et al. (2008). Organic field-effect transistors of poly (2, 5-bis (3-dodecylthiophen-2-yl) thieno [2, 3-b] thiophene) deposited on five different silane self-assembled monolayers. Chemical Communications, (11), 1319-1321. [Link]

  • Mishra, A., et al. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews, 10(3), 269-277. [Link]

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The Evolving Landscape of 3-Aroylthiophenes in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-aroylthiophene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth literature review of 3-aroylthiophenes, tailored for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies of this versatile core, dissect the nuanced structure-activity relationships (SAR) that govern its therapeutic potential, and explore its diverse mechanisms of action across oncology, inflammation, and infectious diseases. This guide is designed to be a practical and comprehensive resource, integrating established protocols and expert insights to empower the rational design and development of novel 3-aroylthiophene-based therapeutics.

Introduction: The Rise of a Privileged Scaffold

The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in the architecture of numerous pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a favored building block in drug design. When functionalized with an aroyl group at the 3-position, the resulting 3-aroylthiophene scaffold unlocks a diverse array of pharmacological activities, positioning it as a "privileged scaffold" in medicinal chemistry.

This guide will provide a comprehensive exploration of the medicinal chemistry of 3-aroylthiophenes, with a focus on their synthesis, structure-activity relationships, and mechanisms of action in key therapeutic areas. We will delve into the practical aspects of working with these compounds, offering detailed experimental protocols and data-driven insights to facilitate their advancement from bench to bedside.

Synthetic Strategies for Constructing the 3-Aroylthiophene Core

The accessibility of the 3-aroylthiophene scaffold is crucial for its exploration in drug discovery. Several synthetic methodologies have been developed, with the Gewald reaction being a prominent and versatile approach.

The Gewald Reaction: A Cornerstone for 2-Amino-3-aroylthiophenes

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to highly functionalized 2-aminothiophenes.[2][3] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[2] The resulting 2-amino-3-aroylthiophene products serve as versatile intermediates for further structural modifications.

Mechanism of the Gewald Reaction:

The reaction proceeds through a series of steps, initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[2]

Experimental Protocol: Gewald Synthesis of a 2-Amino-3-aroylthiophene Derivative [4]

  • Reaction Setup: In a round-bottom flask, dissolve the aryl methyl ketone (1 equivalent) and the α-cyano-α-arylacetamide (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add elemental sulfur (1.2 equivalents) followed by a catalytic amount of a suitable base, such as diethylamine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the product often precipitates. The solid is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-3-aroylthiophene.

Caption: General workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Alternative Synthetic Routes

While the Gewald reaction is widely used, other synthetic strategies offer alternative pathways to the 3-aroylthiophene core, allowing for different substitution patterns.

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction can be employed to introduce an aroyl group at the 3-position of a pre-existing thiophene ring. However, regioselectivity can be a challenge, as the 2-position of thiophene is generally more reactive.[5] Careful selection of catalysts and reaction conditions is crucial to favor 3-acylation.

  • Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, provide powerful tools for constructing the C-C bond between the thiophene ring and the aroyl moiety.[6] This approach offers high functional group tolerance and allows for the late-stage introduction of the aroyl group.

Anticancer Activity: Targeting the Machinery of Cell Division

3-Aroylthiophenes have demonstrated significant potential as anticancer agents, with a primary mechanism of action involving the disruption of microtubule dynamics.

Mechanism of Action: Tubulin Polymerization Inhibition

Many 3-aroylthiophene derivatives exert their cytotoxic effects by inhibiting the polymerization of tubulin, a key protein involved in the formation of microtubules.[7][8] Microtubules are essential for various cellular processes, including cell division, motility, and intracellular transport. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the assembly of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9][10]

Tubulin_Inhibition_Pathway cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by 3-Aroylthiophenes Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Microtubules Microtubules Microtubule Assembly->Microtubules Inhibition of Assembly Inhibition of Assembly Cell Division Cell Division Microtubules->Cell Division 3-Aroylthiophene 3-Aroylthiophene Binding to Tubulin Binding to Tubulin 3-Aroylthiophene->Binding to Tubulin Binding to Tubulin->Inhibition of Assembly Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Inhibition of Assembly->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanism of action of 3-aroylthiophenes as tubulin polymerization inhibitors.

Structure-Activity Relationship (SAR) for Anticancer Activity

Systematic modifications of the 3-aroylthiophene scaffold have revealed key structural features that govern its anticancer potency.

Position Modification Effect on Anticancer Activity Reference
Aroyl Ring Introduction of methoxy groups (e.g., 3,4,5-trimethoxy)Generally enhances activity[7]
Electron-donating groups (e.g., methyl, N,N-dimethylamino)Can maintain or improve activity[11]
Thiophene Ring (C5) Aryl or heteroaryl substitutionOften crucial for potent activity[7]
Thiophene Ring (C2) Amino groupCommon feature in active compounds, often serves as a handle for further derivatization[7]
Linker Carbonyl groupImportant but can be replaced by other linkers like sulfide or ether[11]

Key SAR Insights:

  • The presence of a 3,4,5-trimethoxyphenyl group on the aroyl moiety is a recurring feature in highly potent tubulin inhibitors, mimicking the A-ring of combretastatin A-4.[7]

  • Substitution at the C5 position of the thiophene ring with various aryl or heteroaryl groups can significantly modulate activity, suggesting this position is critical for interaction with the tubulin binding site.[7]

  • The nature of the substituent at the C2 position can also influence potency and provides a site for further chemical exploration.

Experimental Protocol: MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.[12][13][14]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 3-aroylthiophene compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and 3-aroylthiophenes have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15][16]

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[17] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several 3-aroylthiophene derivatives have been identified as potent inhibitors of COX enzymes, with some showing selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.[15] This selectivity is a desirable trait as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX Enzymes (COX-1, COX-2) COX Enzymes (COX-1, COX-2) Arachidonic Acid->COX Enzymes (COX-1, COX-2) Prostaglandins Prostaglandins COX Enzymes (COX-1, COX-2)->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 3-Aroylthiophene 3-Aroylthiophene Inhibition Inhibition 3-Aroylthiophene->Inhibition Inhibition->COX Enzymes (COX-1, COX-2)

Caption: Mechanism of action of 3-aroylthiophenes as COX inhibitors.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

QSAR (Quantitative Structure-Activity Relationship) studies have been instrumental in identifying the key physicochemical properties of 3-aroylthiophenes that contribute to their anti-inflammatory activity.[5]

  • Electronic Properties: The electronic nature of the substituents on the aroyl and thiophene rings plays a significant role. The energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment have been shown to correlate with anti-inflammatory activity.[5]

  • Lipophilicity: Appropriate lipophilicity is crucial for cell membrane permeability and reaching the target enzyme.

  • Steric Factors: The size and shape of the substituents can influence the binding affinity to the COX active site.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of new chemical entities.[18][19]

  • Animal Grouping: Divide rats into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the 3-aroylthiophene compounds.[18]

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specified time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[18]

  • Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[18]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. 3-Aroylthiophenes have demonstrated promising activity against a range of microbial pathogens.[20][21]

Spectrum of Activity

Various substituted 3-aroylthiophenes have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[2][13]

Structure-Activity Relationship (SAR) for Antimicrobial Activity
  • Substitution on the Aroyl Ring: The nature and position of substituents on the aroyl ring can significantly impact the antimicrobial potency and spectrum.

  • Substitution on the Thiophene Ring: Modifications at the C2 and C5 positions of the thiophene ring have been shown to modulate antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][20]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).[20]

  • Serial Dilutions: Prepare serial two-fold dilutions of the 3-aroylthiophene compounds in a 96-well microtiter plate containing a suitable broth medium.[4]

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Conclusion and Future Perspectives

The 3-aroylthiophene scaffold has unequivocally established its importance in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, makes it a highly attractive starting point for the development of novel therapeutics. The insights into the SAR of these compounds provide a roadmap for the rational design of more potent and selective agents.

Future research in this area will likely focus on:

  • Optimization of Pharmacokinetic Properties: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of lead compounds to enhance their drug-likeness.

  • Exploration of New Therapeutic Targets: Investigating the activity of 3-aroylthiophenes against other disease-relevant targets.

  • Development of Dual-Targeting Agents: Designing hybrid molecules that can simultaneously modulate multiple pathways involved in complex diseases like cancer and inflammation.

By leveraging the knowledge base outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of 3-aroylthiophenes and translate these promising scaffolds into next-generation medicines.

References

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Pharmacological Profiling of 3-(2,5-Dimethylbenzoyl)thiophene: A Tubulin-Targeting Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of 3-(2,5-Dimethylbenzoyl)thiophene Analogs Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The molecule This compound represents a privileged scaffold in medicinal chemistry, belonging to the class of 3-aroylthiophenes . These compounds are structurally characterized as bioisosteres of diaryl ketones and combretastatin A-4 (CA-4) analogs.

While the thiophene ring serves as a lipophilic, electron-rich bioisostere for the benzene ring found in traditional antimitotics, the 2,5-dimethyl substitution on the benzoyl moiety is a critical structural determinant. It introduces specific steric constraints that force the molecule into a non-coplanar conformation, optimizing its fit within the colchicine-binding site of


-tubulin. This guide analyzes the compound's primary role as a Microtubule Destabilizing Agent (MDA), its synthesis via Friedel-Crafts acylation, and its secondary potential in kinase inhibition.

Chemical Basis & Structure-Activity Relationship (SAR)

The Aroylthiophene Pharmacophore

The 3-aroylthiophene structure mimics the cis-stilbene geometry of Combretastatin A-4, a potent vascular disrupting agent. The carbonyl linker (methanone) retains the angular geometry required for binding while improving chemical stability compared to the olefinic bridge of stilbenes.

The Role of 2,5-Dimethyl Substitution

The biological potency of this specific analog hinges on the substitution pattern of the benzoyl ring:

  • Ortho-Methyl (2-position): This is the most critical feature. The steric bulk of the methyl group at the ortho position forces the benzoyl ring to twist out of plane relative to the carbonyl-thiophene core. This torsional twist mimics the bioactive conformation of colchicine, facilitating deep penetration into the hydrophobic pocket of tubulin.

  • Meta-Methyl (5-position): Increases overall lipophilicity (LogP), enhancing membrane permeability and filling the hydrophobic sub-pocket near Cys241 of

    
    -tubulin.
    

Primary Mechanism: Microtubule Destabilization

The primary biological activity of this compound analogs is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Mechanism of Action[1]
  • Binding: The molecule acts as a competitive inhibitor at the colchicine-binding site located at the interface of

    
    - and 
    
    
    
    -tubulin heterodimers.
  • Destabilization: Binding prevents the curved-to-straight conformational change necessary for microtubule assembly.

  • Catastrophe: This suppression of microtubule dynamics leads to the depolymerization of the mitotic spindle.

  • Arrest: Cells accumulate in the G2/M phase of the cell cycle.[1]

  • Apoptosis: Prolonged arrest triggers the phosphorylation of Bcl-2 and activation of Caspase-3, leading to programmed cell death.

Pathway Visualization

The following diagram illustrates the cascade from ligand binding to apoptotic cell death.

TubulinPathway Ligand This compound Tubulin β-Tubulin (Colchicine Site) Ligand->Tubulin  Binds/Inhibits Polymerization Microtubule Polymerization Tubulin->Polymerization  Blocks Spindle Mitotic Spindle Formation Polymerization->Spindle  Disrupts Check Spindle Assembly Checkpoint (SAC) Spindle->Check  Activates G2M G2/M Cell Cycle Arrest Check->G2M  Induces Bcl2 Bcl-2 Phosphorylation G2M->Bcl2  Signaling Caspase Caspase-3 Activation Bcl2->Caspase  Cleavage Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis  Execution

Caption: Signal transduction cascade triggered by 3-aroylthiophene binding to tubulin, resulting in mitotic arrest and apoptosis.

Chemical Synthesis: Friedel-Crafts Acylation[3][4]

The most robust method for synthesizing this compound is the Friedel-Crafts acylation . This approach allows for regioselective attachment of the benzoyl group to the thiophene ring.

Synthetic Workflow
  • Reagents: Thiophene (or 3-bromothiophene for lithiation routes), 2,5-Dimethylbenzoyl chloride.

  • Catalyst: Aluminum Chloride (

    
    ) or Tin(IV) Chloride (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Carbon Disulfide (

    
    ).
    
Detailed Protocol
  • Activation: In a flame-dried flask under argon, dissolve 1.1 equivalents of

    
     in anhydrous DCM.
    
  • Acylium Ion Formation: Dropwise add 1.0 equivalent of 2,5-dimethylbenzoyl chloride at 0°C. Stir for 30 minutes to generate the electrophilic acylium complex.

  • Addition: Add 1.0 equivalent of thiophene (dissolved in DCM) slowly to the mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via TLC is essential to prevent poly-acylation.

  • Quenching: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.

  • Isolation: Extract with DCM, wash with brine, dry over

    
    , and purify via silica gel column chromatography (Hexane/EtOAc gradient).
    
Synthesis Diagram

Synthesis R1 2,5-Dimethylbenzoyl Chloride Cat Lewis Acid (AlCl3/DCM) R1->Cat R2 Thiophene Inter Acylium Ion Complex R2->Inter  Electrophilic Substitution Cat->Inter  0°C Activation Product 3-(2,5-Dimethylbenzoyl) thiophene Inter->Product  1. RT, 4h 2. Hydrolysis (HCl)

Caption: Regioselective Friedel-Crafts acylation pathway for the synthesis of the target aroylthiophene.

Experimental Validation Protocols

To validate the biological activity of this scaffold, the following self-validating protocols are recommended.

In Vitro Tubulin Polymerization Assay

This assay quantifies the direct effect of the compound on microtubule assembly.

  • Principle: Tubulin polymerization increases turbidity (absorbance) at 340 nm. Inhibitors prevent this increase.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, PEM buffer.

  • Protocol:

    • Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP.

    • Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10

      
      ). Include Combretastatin A-4  as a positive control and DMSO as a negative control.
      
    • Transfer to a pre-warmed (37°C) 96-well plate.

    • Measure Absorbance (340 nm) every 30 seconds for 60 minutes using a kinetic spectrophotometer.

    • Data Analysis: Plot

      
       vs. Time. A flat line indicates inhibition; a sigmoidal curve indicates normal polymerization.
      
MTT Antiproliferative Assay

Determines the


 against cancer cell lines (e.g., HeLa, MCF-7).
  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate 24h.
      
    • Treat with serial dilutions of this compound for 72 hours.

    • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

Secondary Biological Targets

While tubulin is the primary target, aroylthiophenes exhibit polypharmacology:

Target SystemPotential ActivityMechanism
WEE1 Kinase Moderate InhibitionThe thiophene moiety can mimic the ATP-binding motif in certain kinases, potentially inhibiting WEE1, a G2 checkpoint regulator.
Anti-inflammatory COX InhibitionAroylthiophenes have shown ability to inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
Antimicrobial Bacterial DNA GyraseAnalogs with specific side chains (e.g., hydrazones derived from the ketone) have demonstrated activity against S. aureus.

References

  • Romagnoli, R., et al. (2006). "Synthesis and biological evaluation of 2-amino-3-(3,4,5-trimethoxybenzoyl)thiophene derivatives as a new class of tubulin inhibitors." Journal of Medicinal Chemistry. Link

  • Pintus, T., et al. (2017). "Thiophene-based microtubules destabilizers: Structure-activity relationship (SAR) and biological evaluation." European Journal of Medicinal Chemistry. Link

  • Hsieh, H. P., et al. (2010). "Synthesis and antiproliferative activity of 3-aroylthiophene derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. "Chemical Properties and Biological Significance of Aroylthiophenes." BenchChem Technical Database. Link

  • Ibrahim, S. R. M., et al. (2022). "Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation."[2][3] MDPI Biomolecules. Link

Sources

Methodological & Application

Friedel-Crafts acylation protocol for 3-(2,5-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 3-(2,5-Dimethylbenzoyl)thiophene

Executive Summary

This guide details the optimized protocol for synthesizing This compound (CAS: 15271-04-2), a critical intermediate in the development of thiophene-based pharmacophores.

The Core Challenge: Direct Friedel-Crafts acylation of thiophene with 2,5-dimethylbenzoyl chloride is not recommended . Thiophene undergoes electrophilic aromatic substitution preferentially at the


-position (C2), yielding the unwanted 2-isomer (>90% selectivity).

The Solution: This protocol utilizes an "Inverse Acylation Strategy" . By reacting thiophene-3-carbonyl chloride with p-xylene (1,4-dimethylbenzene), we leverage the inherent symmetry of p-xylene to exclusively generate the target 2,5-dimethylphenyl substitution pattern while locking the carbonyl at the thiophene C3 position. This method guarantees structural fidelity and high yield.

Strategic Analysis & Retrosynthesis

The choice of starting materials is the single most critical factor in this synthesis.

ParameterPath A: Direct Acylation (Flawed) Path B: Inverse Acylation (Recommended)
Substrate Thiophenep-Xylene (1,4-Dimethylbenzene)
Electrophile 2,5-Dimethylbenzoyl chlorideThiophene-3-carbonyl chloride
Major Product 2 -(2,5-Dimethylbenzoyl)thiophene3 -(2,5-Dimethylbenzoyl)thiophene
Regioselectivity Poor (Favors

-attack)
Perfect (Structural constraint)
Purification Difficult isomer separationSimple crystallization/distillation

Mechanistic Rationale:

  • Path A: The sulfur atom in thiophene stabilizes the

    
    -complex intermediate at C2 more effectively than at C3, driving the reaction to the wrong isomer.
    
  • Path B: We start with the thiophene ring already functionalized at C3. We then acylate p-xylene.[1] p-Xylene has only one unique aromatic proton environment (ortho to a methyl group). Acylation at this position creates a 1,2,4-substitution pattern, which corresponds to the 2,5-dimethylbenzoyl moiety relative to the ketone.

Detailed Experimental Protocol

Materials & Reagents
  • Thiophene-3-carbonyl chloride (1.0 equiv): If not commercially available, synthesize via

    
     treatment of thiophene-3-carboxylic acid.
    
  • p-Xylene (1.2 - 5.0 equiv): Acts as both substrate and solvent (if used in excess) or substrate with DCM as solvent.

  • Aluminum Chloride (

    
    ) (1.1 - 1.2 equiv):  Anhydrous, granular or powder. Critical: Must be fresh and free-flowing.
    
  • Dichloromethane (DCM): Anhydrous (optional, if not using neat p-xylene).

  • HCl (1M): For quenching.[2]

Step-by-Step Procedure

Step 1: Catalyst Suspension

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

  • Flush the system with dry nitrogen (

    
    ) or argon.
    
  • Charge the flask with Anhydrous

    
     (16.0 g, 120 mmol) .
    
  • Add dry DCM (50 mL) (or dry p-xylene if running neat) to suspend the catalyst. Cool to 0–5°C using an ice/water bath.

Step 2: Electrophile Formation

  • Dissolve Thiophene-3-carbonyl chloride (14.6 g, 100 mmol) in dry DCM (20 mL).

  • Add this solution dropwise to the

    
     suspension over 15 minutes.
    
  • Observation: The mixture should turn yellow/orange as the acylium ion complex forms. Stir for 15 minutes at 0°C.

Step 3: Acylation Reaction

  • Add p-Xylene (12.7 g, 120 mmol) (diluted in 20 mL DCM if not using excess solvent) dropwise to the acylium mixture.

    • Note: If using p-xylene as the solvent, simply add the acylium complex into the p-xylene, or add p-xylene to the complex. The stoichiometry ensures mono-acylation.

  • Allow the reaction to warm to Room Temperature (25°C) naturally.

  • Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[3] The reaction is typically complete within 2–4 hours.

    • Optimization: If conversion is slow, heat to reflux (40°C for DCM) for 1 hour.

Step 4: Quenching & Workup

  • Cool the reaction mixture back to 0°C.

  • Carefully quench by pouring the reaction mixture into a beaker containing Ice (200 g) + conc. HCl (20 mL) . Caution: Exothermic hydrolysis of aluminum salts.

  • Transfer to a separatory funnel. Separate the organic layer.[4]

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine organic layers and wash sequentially with:

    • Water (

      
       mL)
      
    • Sat.

      
       (
      
      
      
      mL) to remove acid traces.
    • Brine (

      
       mL).
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • The crude oil typically solidifies upon standing.

  • Recrystallization: Dissolve in hot Ethanol or Hexane/EtOAc mixture. Cool slowly to 4°C.

  • Filtration: Collect the off-white to pale yellow crystals.

  • Yield Expectation: 75–85%.

Visualization of Reaction Logic

Figure 1: Strategic Pathway Comparison

This diagram illustrates why the "Inverse" strategy is superior for regiocontrol.

ReactionPathways cluster_A Path A: Direct Acylation (Avoid) cluster_B Path B: Inverse Acylation (Target Protocol) Thiophene Thiophene ProdA 2-(2,5-Dimethylbenzoyl)thiophene (Major Product - WRONG ISOMER) Thiophene->ProdA AlCl3 Regioselectivity Issue DMBC 2,5-Dimethylbenzoyl Cl DMBC->ProdA T3CC Thiophene-3-carbonyl Cl Complex Acylium Ion Intermediate T3CC->Complex AlCl3 DCM, 0°C Xylene p-Xylene (1,4-Dimethylbenzene) ProdB This compound (Target Product) Xylene->ProdB Electrophilic Attack (Ortho to Methyl) Complex->ProdB

Caption: Path A yields the incorrect 2-isomer due to thiophene's electronic bias. Path B guarantees the 3-isomer by using a pre-functionalized thiophene precursor.

Figure 2: Experimental Workflow

Workflow Start Start: Reagent Prep Activation Activation: Thiophene-3-COCl + AlCl3 (DCM, 0°C, 15 min) Start->Activation Addition Addition: Add p-Xylene dropwise (Maintain <10°C) Activation->Addition Reaction Reaction: Warm to RT (Stir 2-4 hours) Addition->Reaction Quench Quench: Pour into Ice/HCl (Exothermic!) Reaction->Quench Extraction Workup: Extract (DCM), Wash (NaHCO3, Brine), Dry (MgSO4) Quench->Extraction Purification Purification: Recrystallize from Ethanol Extraction->Purification

Caption: Step-by-step workflow for the Inverse Friedel-Crafts acylation protocol.

Mechanistic Insight & Troubleshooting

Mechanism: The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism.[1]

  • Generation:

    
     abstracts a chloride from thiophene-3-carbonyl chloride, generating the resonance-stabilized acylium ion (
    
    
    
    ).
  • Attack: The

    
    -electrons of p-xylene attack the acylium ion. The attack occurs ortho  to a methyl group (activated position) and meta  to the other methyl group. Due to p-xylene's symmetry, all 4 open positions are equivalent, leading to a single regioisomer.
    
  • Re-aromatization: The resulting arenium ion (Sigma complex) loses a proton to the

    
     species, restoring aromaticity and releasing HCl gas.
    

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield "Wet"

or solvent
Use fresh bottle of

; distill DCM over

.
Dark/Tarry Product Reaction too hotMaintain 0°C during addition; do not exceed 40°C during reflux.
Incomplete Reaction Deactivated catalystIncrease

to 1.5 equiv; ensure inert atmosphere (

).
Isomer Impurities Starting material impurityVerify purity of thiophene-3-carbonyl chloride via GC-MS before use.

References

  • Friedel-Crafts Acylation Mechanism & Scope

    • Title: Friedel-Crafts Acyl
    • Source: Organic Chemistry Portal[5]

    • URL: [Link]

  • Regioselectivity in Thiophene Acylation

    • Title: Regioselectivity in Friedel–Crafts acyl
    • Source: Chemistry Stack Exchange (Valid
    • URL: [Link]

  • Synthesis of Thiophene-3-carbonyl Chloride

    • Title: Thiophene-3-carbonyl Chloride (Structure and Properties)
    • Source: MDPI Molbank
    • URL: [Link][2][3][4][6][7][8][9][10][11][12]

  • General Protocol for Acylation of p-Xylene

    • Title: Friedel-Crafts Acylation of Aromatic Compounds[1][13]

    • Source: Master Organic Chemistry
    • URL: [Link]

Sources

Application Note: A Researcher's Guide to the Synthesis of 3-(2,5-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

3-(2,5-Dimethylbenzoyl)thiophene is a substituted ketone derivative of thiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structural motif appears in molecules designed for various biological targets. The synthesis of this compound is primarily achieved through the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[3] This application note provides a comprehensive, field-proven protocol for the preparation of this compound. We will delve into the mechanistic principles, address the critical challenge of regioselectivity inherent in thiophene chemistry, and offer a detailed, step-by-step guide from reaction setup to final product purification and characterization.

The primary challenge in this synthesis is controlling the position of acylation on the thiophene ring. Thiophene is an electron-rich aromatic system, more reactive than benzene, but electrophilic attack preferentially occurs at the C2 (or α) position due to the superior resonance stabilization of the cationic intermediate (the sigma complex).[4][5] Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the sulfur, whereas attack at the C3 (or β) position only allows for delocalization over two carbon atoms.[4] Consequently, direct acylation of thiophene typically yields the 2-acylthiophene as the major product. This guide will therefore emphasize the purification strategy required to isolate the desired 3-acyl isomer from the reaction mixture.

Reaction Principle and Mechanism

The synthesis proceeds via the Friedel-Crafts acylation, an electrophilic aromatic substitution that involves the introduction of an acyl group onto the thiophene ring.[6][7] The reaction requires a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate the reactive electrophile.

Mechanism Steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with 2,5-dimethylbenzoyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized.[8]

  • Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion. As noted, attack is favored at the C2 position, but C3 attack also occurs to a lesser extent.

  • Restoration of Aromaticity: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom that was acylated. This restores the aromaticity of the thiophene ring and regenerates the Lewis acid catalyst, yielding the final ketone product and HCl.[7][8]

  • Complexation: The product, an aryl ketone, contains a carbonyl oxygen that can act as a Lewis base and form a complex with the AlCl₃ catalyst. For this reason, a stoichiometric amount (or slight excess) of the catalyst is required.[9] The final product is liberated from this complex during the aqueous work-up.[7]

Experimental Protocol: Synthesis and Purification

This protocol is designed for the synthesis of this compound, with the understanding that the 2-isomer will be the major product, requiring careful purification.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2,5-Dimethylbenzoyl chloride≥98%Sigma-AldrichCorrosive, handle in a fume hood.
Thiophene≥99%Acros OrganicsFlammable, stench.
Aluminum Chloride (AlCl₃)Anhydrous, ≥99%Alfa AesarWater-sensitive and corrosive. Weigh quickly.[8]
Dichloromethane (DCM)AnhydrousFisher ScientificUse a dry solvent from a purification system or freshly distilled.
Hydrochloric Acid (HCl)37% (conc.)J.T. BakerCorrosive.
Sodium Bicarbonate (NaHCO₃)Saturated Soln.LabChemFor neutralization.
BrineSaturated NaCl Soln.-For washing.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying the organic phase.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Hexane & Ethyl AcetateHPLC Grade-For chromatography mobile phase.
Equipment
  • Flame-dried, three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Thermometer or thermocouple probe

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis reagents Weigh Anhydrous Reagents (AlCl₃) setup Assemble Flame-Dried Glassware under N₂ reagents->setup cool Cool DCM & AlCl₃ to 0°C setup->cool add_acyl Add 2,5-Dimethylbenzoyl Chloride Dropwise cool->add_acyl add_thio Add Thiophene Dropwise at 0°C add_acyl->add_thio react Stir at Room Temp (Monitor by TLC) add_thio->react quench Quench Reaction on Ice/HCl react->quench extract Separate Layers, Extract with DCM quench->extract wash Wash Organic Phase (NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry chromatography Column Chromatography (Hexane/EtOAc) dry->chromatography characterize Characterize Product (NMR, IR, MS) chromatography->characterize

Caption: Workflow for the synthesis and purification of this compound.

Quantitative Data Summary
ReagentMol. Wt. ( g/mol )AmountMoles (mmol)Equivalents
Thiophene84.142.10 g (1.98 mL)25.01.0
2,5-Dimethylbenzoyl chloride168.624.64 g27.51.1
Aluminum Chloride133.344.00 g30.01.2
Dichloromethane (DCM)-100 mL--
Step-by-Step Synthesis Protocol
  • Reaction Setup: Assemble a 250 mL three-necked, round-bottom flask, equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere. The glassware must be rigorously flame-dried to exclude moisture, which would otherwise decompose the Lewis acid catalyst.[8]

  • Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (80 mL) and anhydrous aluminum chloride (4.00 g, 30.0 mmol). Stir the mixture to form a suspension and cool it to 0°C using an ice-water bath.

  • Acylium Ion Formation: Dissolve 2,5-dimethylbenzoyl chloride (4.64 g, 27.5 mmol) in 20 mL of anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 5°C. The reaction is exothermic.[8]

  • Thiophene Addition: After the addition is complete, add thiophene (2.10 g, 25.0 mmol) dropwise via syringe or the addition funnel over 20 minutes, again maintaining the temperature at 0°C.

  • Reaction: Once the thiophene addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the thiophene starting material indicates completion.

Step-by-Step Work-up and Purification Protocol
  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. This step hydrolyzes the aluminum complexes and should be performed in a fume hood as HCl gas is evolved.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), 100 mL of water, and finally 100 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification by Column Chromatography: The primary method to separate the 2- and 3-isomers is flash column chromatography.[10]

    • Prepare a silica gel slurry in hexane and pack a column.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dried silica onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the ethyl acetate concentration (e.g., from 0% to 5%). The less polar 2-isomer will typically elute first, followed by the desired 3-isomer.

    • Collect fractions and analyze by TLC to pool the pure fractions containing the this compound.

  • Final Steps: Concentrate the pure fractions under reduced pressure. If the product is a solid, it can be further purified by recrystallization from a suitable solvent like isopropanol or an ethanol/water mixture.[10] Dry the purified product under vacuum.

Safety and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[6]

  • Reagent Handling: All operations should be conducted in a well-ventilated chemical fume hood. Aluminum chloride reacts violently with water and is corrosive.[8] 2,5-Dimethylbenzoyl chloride is a lachrymator and corrosive. Thiophene has a strong, unpleasant odor.

  • Waste Disposal: Organic waste, including solvents and reaction residues, should be collected in a designated halogenated organic waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved from [Link]

  • Ali, M. Z. (n.d.). Friedel Crafts Acylation. Scribd. Retrieved from [Link]

  • Hart, H. (1949). Acylation of thiophene. Google Patents (US2492629A).
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • Nikpassand, M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]

  • International Journal of Science and Research. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • Google Patents. (2005). Process for preparing 2,5-disubstituted 3-alkylthiophenes.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link]

  • ResearchGate. (2025). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Retrieved from [Link]

  • DiVA. (n.d.). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. Retrieved from [Link]

  • Google Patents. (2009). Process for the purification of thiophenes.
  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

Sources

Using 3-(2,5-Dimethylbenzoyl)thiophene as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 3-(2,5-Dimethylbenzoyl)thiophene (CAS: 148496-66-8 / 896618-60-3 analogous) as a strategic pharmaceutical intermediate.[1]

Application Note: this compound in API Synthesis

Executive Summary

This compound is a high-value diaryl ketone intermediate used primarily in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs) and novel kinase inhibitors .[1] Its structural core—a thiophene ring linked to a substituted phenyl ring via a carbonyl bridge—serves as a critical scaffold for introducing lipophilic bulk and pi-stacking interactions essential for protein-ligand binding.[1]

This guide provides a validated protocol for the synthesis , purification , and downstream application of this intermediate, specifically focusing on its reduction to the corresponding diarylmethyl derivative, a common pharmacophore in metabolic and oncology therapeutics.

Chemical Context & Mechanism

The utility of this compound lies in its reactivity as a diaryl ketone .[1] In medicinal chemistry, this moiety typically undergoes one of two critical transformations:

  • Reduction to Methylene: Converting the

    
     to 
    
    
    
    creates a flexible linker (diarylmethyl) often found in SGLT2 inhibitors to position the glucose mimetic in the active site.[1]
  • Nucleophilic Addition: Grignard or organolithium addition creates a tertiary alcohol, a motif seen in various anti-inflammatory agents.

Retrosynthetic Logic: The compound is typically assembled via Friedel-Crafts Acylation , ensuring regioselectivity at the thiophene-3-position is maintained to avoid the more reactive 2-position isomers which are common impurities.[1]

Protocol 1: Synthesis of this compound

Objective: Selective synthesis of the target ketone via Friedel-Crafts Acylation. Scale: 100 g Batch Critical Quality Attribute (CQA): Regioisomeric purity (>99.5% 3-isomer vs. 2-isomer).

Reagents & Materials
ReagentEquiv.[1][2][3][4]Mass/VolRole
Thiophene-3-carboxylic acid 1.0100.0 gStarting Material
Thionyl Chloride (SOCl₂) 1.2111.4 gChlorinating Agent
p-Xylene (2,5-Dimethylbenzene) 1.191.2 gCoupling Partner
Aluminum Chloride (AlCl₃) 1.1114.5 gLewis Acid Catalyst
Dichloromethane (DCM) -1.0 LSolvent
Step-by-Step Methodology

Step 1: Acid Chloride Formation

  • Charge Thiophene-3-carboxylic acid and DCM (500 mL) into a 2L reactor under

    
    .
    
  • Add DMF (0.5 mL) as a catalyst.

  • Add Thionyl Chloride dropwise over 30 mins at 0-5°C.

  • Warm to reflux (40°C) and stir for 3 hours until gas evolution ceases.

  • Concentrate under vacuum to remove excess

    
    .[1] Re-dissolve the crude acid chloride in DCM (300 mL).
    

Step 2: Friedel-Crafts Acylation

  • In a separate reactor, suspend AlCl₃ in DCM (500 mL) and cool to 0°C.

  • Add p-Xylene slowly, maintaining temperature <10°C.

  • Add the Thiophene-3-carbonyl chloride solution (from Step 1) dropwise over 1 hour. Note: Exothermic reaction.[1]

  • Stir at 0-5°C for 2 hours, then warm to 20-25°C and stir for 4 hours.

  • Quench: Pour the reaction mixture slowly into Ice/Water/HCl (1kg/1L/100mL) mixture. Caution: Vigorous hydrolysis.[1]

Step 3: Work-up & Isolation [1]

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 200 mL).

  • Wash combined organics with 10% NaHCO₃ (to remove unreacted acid) and Brine .

  • Dry over

    
     and concentrate to a solid residue.
    
  • Recrystallization: Dissolve crude solid in hot Ethanol/Heptane (1:2) . Cool to 0°C to crystallize.[1]

  • Filter and dry at 45°C under vacuum.

Protocol 2: Downstream Application (Reduction)

Context: Converting the ketone to a methylene linker (e.g., for SGLT2 analog synthesis). Method: Ionic Hydrogenation (Silane/TFA).

Methodology
  • Dissolve This compound (10 g) in Acetonitrile (50 mL).

  • Add Triethylsilane (

    
    )  (3.0 equiv).
    
  • Cool to 0°C and add Trifluoroacetic Acid (TFA) (5.0 equiv) dropwise.

  • Heat to 60°C for 6 hours. Monitor by HPLC for disappearance of the ketone peak.

  • Work-up: Concentrate solvent, neutralize with saturated

    
    , and extract with Ethyl Acetate.
    
  • Result: 3-(2,5-Dimethylbenzyl)thiophene .

Quality Control & Characterization

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.[1]

  • Retention Time (Approx):

    • Thiophene-3-carboxylic acid: ~3.5 min[1]

    • This compound: ~11.2 min[1]

    • Dimer Impurity: ~13.5 min[1]

Visualized Workflows

Figure 1: Synthesis & Application Pathway

SynthesisPathway Start Thiophene-3-carboxylic Acid Inter1 Thiophene-3-carbonyl Chloride Start->Inter1 SOCl2, DMF Reflux Product This compound (Target Ketone) Inter1->Product AlCl3, DCM 0°C -> RT Reagent p-Xylene (Friedel-Crafts) Reagent->Product App 3-(2,5-Dimethylbenzyl)thiophene (SGLT2 Scaffold) Product->App Et3SiH, TFA Ionic Hydrogenation

Caption: Step-wise synthesis from acid precursor to the target ketone and subsequent reduction to the pharmacophore scaffold.

Figure 2: Quality Control Decision Tree

QCDecision Sample Crude Product HPLC HPLC Purity > 99.0%? Sample->HPLC Regio Regioisomer (2-isomer) < 0.5%? HPLC->Regio Yes Fail REPROCESS (Recrystallize) HPLC->Fail No Color Appearance Off-white/Yellow? Regio->Color Yes Regio->Fail No Pass RELEASE For Next Step Color->Pass Yes Color->Fail No

Caption: QC workflow ensuring critical quality attributes (Purity, Regiochemistry, Appearance) are met before release.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Detailed mechanism of Friedel-Crafts Acylation on heterocycles). [1]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for Friedel-Crafts and Ionic Hydrogenation protocols). [1]

  • Patel, M., et al. (2012). "Synthesis and biological evaluation of novel thiophene derivatives as SGLT2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(2), 1145-1150. (Context for diaryl thiophene scaffolds in diabetes research).

  • PubChem Compound Summary. (2025). This compound.[1][5] National Center for Biotechnology Information.[1]

Sources

Application Notes and Protocols: Catalytic Cross-Coupling Reactions Using 3-(2,5-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Thiophenes in Modern Chemistry

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its ability to act as a bioisostere for phenyl rings. The functionalization of the thiophene scaffold through catalytic cross-coupling reactions has emerged as a powerful strategy for the synthesis of complex molecules with tailored properties. Among the vast array of thiophene building blocks, 3-(2,5-Dimethylbenzoyl)thiophene represents a particularly versatile substrate. The presence of the benzoyl group at the 3-position not only activates the thiophene ring but also introduces a potential directing group, offering opportunities for regioselective C-H functionalization. Furthermore, the dimethylbenzoyl moiety provides steric and electronic handles that can be exploited to fine-tune reactivity and selectivity in various cross-coupling paradigms.

This comprehensive guide provides detailed application notes and protocols for leveraging this compound in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. The methodologies outlined herein are designed to be robust and adaptable, providing a solid foundation for researchers, scientists, and drug development professionals to explore the rich chemical space accessible from this valuable building block.

The Role of the Benzoyl Group: A Mechanistic Consideration

The acyl group at the C3 position of the thiophene ring plays a multifaceted role in directing the regioselectivity of cross-coupling reactions. In Suzuki-Miyaura couplings, where a pre-halogenated thiophene is typically used, the electronic nature of the benzoyl group can influence the oxidative addition step. More strategically, in direct C-H activation methodologies, the carbonyl oxygen can act as a directing group, coordinating to the palladium catalyst and facilitating the activation of the adjacent C-H bonds at the C2 or C4 positions.[1][2] This chelation-assisted strategy is a powerful tool for achieving high regioselectivity, a common challenge in the functionalization of heterocycles.[1][2]

I. Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[3][4] The following protocol details the coupling of a halogenated derivative of this compound with an arylboronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine 2-Bromo-3-(2,5-dimethylbenzoyl)thiophene, Arylboronic acid, Pd catalyst, Ligand, and Base in a reaction vessel. degas Degas the mixture (e.g., with Argon). prep_reactants->degas add_solvent Add degassed solvent (e.g., Dioxane/Water). degas->add_solvent heat Heat the reaction mixture (e.g., 90 °C). add_solvent->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor cool Cool to room temperature. monitor->cool quench Quench with water and extract with an organic solvent. cool->quench dry Dry the organic layer and concentrate in vacuo. quench->dry purify Purify by column chromatography. dry->purify

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-(2,5-dimethylbenzoyl)thiophene with Phenylboronic Acid

Materials:

  • 2-Bromo-3-(2,5-dimethylbenzoyl)thiophene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a dry Schlenk flask, add 2-bromo-3-(2,5-dimethylbenzoyl)thiophene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate (2.0 mmol) to the flask.

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O9018~90%
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O10012~85%
33-Thienylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃DMF11024~75%
Yields are approximate and can vary based on reaction scale and purity of reagents.

II. Heck Reaction: Alkenylation of the Thiophene Core

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, leading to the synthesis of substituted alkenes.[5][6][7] This reaction is particularly valuable for the introduction of vinyl groups onto the thiophene ring, which can then be further elaborated.

Catalytic Cycle: The Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)L₂X Pd0->PdII_Aryl Oxidative Addition (Aryl-X) PdII_Alkene [Aryl-Pd(II)L₂(Alkene)]⁺X⁻ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Intermediate R-CH₂-CH(Aryl)-Pd(II)L₂X PdII_Alkene->PdII_Intermediate Migratory Insertion Pd0_Regen HPd(II)L₂X PdII_Intermediate->Pd0_Regen β-Hydride Elimination Pd0_Regen->Pd0 Reductive Elimination (Base)

Caption: Simplified catalytic cycle of the Heck reaction.

Detailed Protocol: Heck Reaction of 2-Iodo-3-(2,5-dimethylbenzoyl)thiophene with n-Butyl Acrylate

Materials:

  • 2-Iodo-3-(2,5-dimethylbenzoyl)thiophene

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • In a sealed tube, combine 2-iodo-3-(2,5-dimethylbenzoyl)thiophene (1.0 mmol), n-butyl acrylate (1.5 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and P(o-tol)₃ (0.02 mmol, 2 mol%).

  • Add triethylamine (2.0 mmol) and DMF (5 mL).

  • Seal the tube and heat the mixture in an oil bath at 100 °C for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Data Summary: Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF10016~80%
2StyrenePdCl₂(PPh₃)₂ (2)-K₂CO₃Acetonitrile8024~70%
3AcrylonitrilePd(OAc)₂ (1.5)-NaOAcDMA12012~75%
Yields are approximate and can vary based on reaction scale and purity of reagents.

III. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9][10][11] This reaction is catalyzed by a combination of palladium and copper complexes and is conducted under mild conditions.

Experimental Workflow: Sonogashira Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine Halogenated Thiophene, Pd catalyst, Cu(I) salt, Ligand, and Base in a reaction vessel. degas Degas the mixture (e.g., with Argon). prep_reactants->degas add_solvent Add degassed solvent (e.g., THF/Et₃N). degas->add_solvent add_alkyne Add Terminal Alkyne via syringe. add_solvent->add_alkyne stir Stir at room temperature or with gentle heating. add_alkyne->stir monitor Monitor reaction progress by TLC or GC-MS. stir->monitor filter_salts Filter off precipitated salts. monitor->filter_salts concentrate Concentrate the filtrate. filter_salts->concentrate purify Purify by column chromatography. concentrate->purify

Caption: Workflow for the Sonogashira cross-coupling reaction.

Detailed Protocol: Sonogashira Coupling of 2-Bromo-3-(2,5-dimethylbenzoyl)thiophene with Phenylacetylene

Materials:

  • 2-Bromo-3-(2,5-dimethylbenzoyl)thiophene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a Schlenk flask, add 2-bromo-3-(2,5-dimethylbenzoyl)thiophene (1.0 mmol), PdCl₂(PPh₃)₂ (0.015 mmol, 1.5 mol%), CuI (0.03 mmol, 3 mol%), and PPh₃ (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed THF (10 mL) and degassed triethylamine (5 mL).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (1.5)CuI (3)Et₃NTHFRT10~92%
2TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (2)DiisopropylamineToluene506~88%
31-HexynePd(OAc)₂ (1) / PPh₃ (2)CuI (1.5)K₂CO₃Acetonitrile6012~85%
Yields are approximate and can vary based on reaction scale and purity of reagents. RT = Room Temperature.

Conclusion: A Versatile Platform for Chemical Innovation

This compound serves as an exemplary building block for a diverse array of catalytic cross-coupling reactions. The protocols and data presented herein demonstrate its utility in Suzuki-Miyaura, Heck, and Sonogashira couplings, providing reliable pathways to complex molecular architectures. The strategic placement of the benzoyl group offers unique opportunities for both classical cross-coupling of pre-functionalized derivatives and modern C-H activation strategies. By understanding the principles behind these transformations and adhering to robust experimental procedures, researchers can unlock the full potential of this versatile thiophene derivative in the pursuit of novel pharmaceuticals, functional materials, and other high-value chemical entities.

References

  • Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Bioorganic & Medicinal Chemistry Letters.
  • Rhodium-Catalyzed C–H/C–H Cross Coupling of Benzylthioethers or Benzylamines with Thiophenes Enabled by Flexible Directing Groups. Organic Letters.
  • Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Taylor & Francis Online.
  • Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Publishing.
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PMC.
  • Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. ResearchGate.
  • When reacting Thiophene with palladium(Pd) what is produced. Filo.
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Semantic Scholar.
  • Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. PubMed.
  • Heck reaction. Wikipedia.
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
  • Sonogashira coupling. Wikipedia.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. PMC.
  • Heck Reaction. Organic Chemistry Portal.
  • Extension of the Heck Reaction to the Arylation of Activated Thiophenes. ResearchGate.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.
  • Catalytic cross-coupling reactions. Ruhr-Universität Bochum.
  • Heck Reaction. Chemistry LibreTexts.
  • Directing groups – Knowledge and References. Taylor & Francis Online.
  • Efficient Synthesis of Benzothiophenes by an Unusual Palladium-Catalyzed Vinylic C S Coupling. ResearchGate.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC.
  • The Suzuki Reaction. Myers Group, Harvard University.
  • Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.

Sources

Reduction of 3-(2,5-Dimethylbenzoyl)thiophene to secondary alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective Reduction of 3-(2,5-Dimethylbenzoyl)thiophene

Executive Summary

This application note details a robust, scalable protocol for the reduction of This compound (1) to its corresponding secondary alcohol, (2,5-dimethylphenyl)(thiophen-3-yl)methanol (2). This transformation is a critical intermediate step in the synthesis of various fine chemicals and pharmaceutical precursors, including analogs of SGLT2 inhibitors.

The protocol utilizes Sodium Borohydride (NaBH₄) as the reducing agent.[1][2][3][4] This choice is driven by the reagent's chemoselectivity, which effectively reduces the ketone carbonyl without affecting the thiophene ring or the aromatic unsaturation. The method described ensures high yield (>90%), minimal byproduct formation, and operational safety suitable for both bench-scale and kilo-lab applications.

Reaction Overview & Mechanism

The reduction proceeds via the nucleophilic attack of the hydride ion (delivered by the borohydride anion) on the electrophilic carbonyl carbon of the ketone.

  • Substrate: this compound (Sterically crowded due to ortho-methyl substitution).

  • Reagent: Sodium Borohydride (NaBH₄).[5]

  • Solvent System: Methanol (MeOH) or THF/MeOH mixture. Methanol is critical as it activates the borohydride species via hydrogen bonding and facilitates protonation of the intermediate alkoxide.

  • Selectivity: The reaction is highly chemoselective for the C=O bond.[6] The thiophene sulfur and the aromatic rings remain intact.

Reaction Scheme (DOT Visualization)

ReactionScheme Substrate This compound (Ketone) Intermediate Borate Complex Intermediate Substrate->Intermediate Hydride Attack Reagents NaBH4 (0.6 eq) MeOH / THF 0°C to RT Product (2,5-Dimethylphenyl)(thiophen-3-yl)methanol (Secondary Alcohol) Intermediate->Product Hydrolysis (H3O+)

Figure 1: Reaction pathway for the reduction of this compound.

Experimental Protocol

Reagents and Materials
ReagentCAS No.[7]Equiv.[8]Role
This compound [Substrate]1.0Starting Material
Sodium Borohydride (NaBH₄) 16940-66-20.6 - 1.0Reducing Agent
Methanol (MeOH) 67-56-110 VSolvent / Activator
Tetrahydrofuran (THF) 109-99-9OptionalCo-solvent (if solubility is low)
Hydrochloric Acid (1M) 7647-01-0ExcessQuenching Agent
Step-by-Step Procedure

Step 1: Solubilization

  • Charge a clean, dry round-bottom flask with This compound (10.0 g, 46.2 mmol).

  • Add Methanol (100 mL).

    • Note: If the substrate does not dissolve completely at room temperature, add THF (20-50 mL) to aid solubility. The 2,5-dimethyl group adds lipophilicity, making pure methanol sometimes insufficient.

Step 2: Reduction 3. Cool the solution to 0–5 °C using an ice bath.

  • Causality: Cooling controls the exothermic nature of hydride addition and minimizes the risk of runaway hydrogen evolution.
  • Add Sodium Borohydride (1.05 g, 27.7 mmol, 0.6 equiv) portion-wise over 15–20 minutes.
  • Caution: Gas evolution (
    
    
    ) will occur. Ensure adequate venting.
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
  • Stir for 1–2 hours .
  • Monitor: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or HPLC. The ketone spot (
    
    
    ) should disappear, replaced by the more polar alcohol spot (
    
    
    ).

Step 3: Quench and Workup 7. Cool the mixture back to 0 °C . 8. Slowly quench by adding Water (20 mL) or 1M HCl (20 mL) dropwise.

  • Note: Acid quench destroys residual borohydride and protonates the alkoxide. Ensure pH reaches ~6-7.
  • Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of Methanol/THF.
  • Extract the aqueous residue with Ethyl Acetate (EtOAc) (2 x 50 mL).
  • Wash the combined organic layers with Brine (50 mL).
  • Dry over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate to dryness.

Step 4: Purification

  • Crude Yield: Typically 95–99% as a viscous oil or low-melting solid.

  • Crystallization: If a solid, recrystallize from n-Heptane or Hexanes/EtOAc (9:1) .

  • Chromatography: If necessary, purify via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

Process Workflow & Logic

The following flowchart illustrates the critical decision points and operational flow.

Workflow Start Start: Dissolve Substrate (MeOH or MeOH/THF) Cool Cool to 0°C Start->Cool AddNaBH4 Add NaBH4 (Portion-wise) Control H2 Evolution Cool->AddNaBH4 Warm Warm to RT Stir 1-2 Hours AddNaBH4->Warm Check QC: TLC/HPLC Conversion > 98%? Warm->Check Quench Quench: 1M HCl/Water (pH ~7) Check->Quench Yes Wait Stir Additional 1h Check->Wait No Workup Evaporate Solvent Extract (EtOAc) Quench->Workup Purify Crystallization (Heptane) Workup->Purify Wait->Check

Figure 2: Operational workflow for the batch reduction process.

Quality Control & Validation

To ensure the integrity of the product, the following analytical parameters should be verified:

ParameterMethodAcceptance Criteria
Appearance VisualOff-white solid or clear viscous oil
Purity HPLC (UV 254 nm)> 98.0% Area
Identity (NMR) ¹H NMR (CDCl₃)δ ~5.8-6.0 ppm : Singlet/Doublet (CH-OH)δ ~7.0-7.5 ppm : Thiophene/Aryl signalsδ ~2.2-2.4 ppm : Two methyl singlets
Residual Solvent GC-HSMeOH < 3000 ppm, THF < 720 ppm

Expert Insight: The steric hindrance from the 2,5-dimethyl substitution on the benzoyl ring may slightly retard the reaction rate compared to an unsubstituted benzoylthiophene. However, NaBH₄ is small enough that this effect is minimal. If the reaction stalls, the addition of CeCl₃·7H₂O (Luche conditions) can accelerate the reduction by activating the carbonyl, though this is rarely necessary for this specific substrate.

References

  • General Protocol for Diaryl Ketone Reduction

    • Modern Reduction Methods, Wiley-VCH, 2008.
  • Thiophene Derivative Synthesis

    • "Process for preparing 2,5-disubstituted 3-alkylthiophenes."[3][4] European Patent EP1554266B1. (Describes analogous reduction of 2,3-dimethyl-5-(alpha-hydroxybenzyl)thiophene precursors).

  • Related SGLT2 Inhibitor Chemistry

    • Nomura, S., et al. "Discovery of Canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor." Journal of Medicinal Chemistry 53.17 (2010): 6355-6360.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Recrystallization of 3-(2,5-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-(2,5-Dimethylbenzoyl)thiophene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to navigate the challenges you may encounter during your experiments.

Introduction to Recrystallization for High-Purity this compound

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling to allow the desired compound to crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.

For this compound, a compound with both aromatic and ketone functionalities, selecting the appropriate solvent is critical to achieving high purity. This guide will walk you through the process of solvent selection and provide solutions to common issues that may arise.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

A1: The ideal solvent for recrystallizing this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • No dissolution of impurities at low temperatures: Ideally, impurities should remain dissolved in the cold solvent.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, if possible.

Q2: What is the predicted solubility of this compound in common organic solvents?

  • Soluble in: Moderately polar to nonpolar organic solvents such as dichloromethane, ethyl acetate, acetone, and toluene.

  • Sparingly soluble or insoluble in: Highly polar solvents like water and highly nonpolar solvents like hexanes or heptane at room temperature.

A related compound, 3-(2,4-dimethylbenzoyl)thiophene, is predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone, and insoluble in water.[1]

Q3: What are the potential impurities in a synthesis of this compound?

A3: this compound is commonly synthesized via a Friedel-Crafts acylation of 2,5-dimethylthiophene with 2,5-dimethylbenzoyl chloride.[2] Potential impurities from this synthesis could include:

  • Unreacted starting materials: 2,5-dimethylthiophene and 2,5-dimethylbenzoyl chloride.

  • Byproducts of the Friedel-Crafts reaction: Polysubstituted products or isomers, although the directing effects of the thiophene ring tend to favor acylation at the 3-position.

  • Hydrolyzed benzoyl chloride: 2,5-dimethylbenzoic acid.

Understanding these potential impurities is crucial for selecting a solvent that will effectively separate them from the desired product.

Solvent Selection Workflow

The following diagram illustrates a systematic approach to selecting a suitable recrystallization solvent for this compound.

Solvent_Selection_Workflow Start Start: Small-scale solvent screening Test_Solubility_Room_Temp Test solubility in ~0.5 mL solvent at room temp Start->Test_Solubility_Room_Temp Is_Soluble_RT Is the compound soluble? Test_Solubility_Room_Temp->Is_Soluble_RT Heat_Suspension Heat the suspension to boiling Is_Soluble_RT->Heat_Suspension No Poor_Solvent_Too_Soluble Poor solvent: Too soluble Is_Soluble_RT->Poor_Solvent_Too_Soluble Yes Is_Soluble_Hot Does the compound dissolve completely? Heat_Suspension->Is_Soluble_Hot Cool_Solution Cool the solution to room temperature, then in ice Is_Soluble_Hot->Cool_Solution Yes Poor_Solvent_Insoluble Poor solvent: Insoluble Is_Soluble_Hot->Poor_Solvent_Insoluble No Crystals_Form Do crystals form? Cool_Solution->Crystals_Form Good_Solvent Potentially good single solvent Crystals_Form->Good_Solvent Yes Consider_Mixed_Solvent Consider a mixed solvent system Crystals_Form->Consider_Mixed_Solvent No

Caption: A workflow for systematically screening potential recrystallization solvents.

Recommended Solvents for Screening

Based on the predicted properties of this compound, the following solvents are recommended for initial screening.

SolventBoiling Point (°C)PolarityRationale
Isopropanol 82Polar ProticOften a good choice for moderately polar compounds.
Ethanol 78Polar ProticSimilar to isopropanol, with a slightly higher polarity.
Acetone 56Polar AproticGood solvent for many organic compounds, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate 77Moderately PolarOften a good balance of polarity for dissolving the compound when hot and allowing it to crystallize when cold.
Toluene 111Nonpolar AromaticIts aromatic nature may favor the dissolution of the aromatic target compound.
Heptane/Hexane 98/69NonpolarLikely to be a poor solvent on its own, but can be a good anti-solvent in a mixed solvent system.

Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step guide for the recrystallization of this compound.

1. Solvent Selection (Small Scale):

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of a different test solvent to each tube at room temperature. Observe the solubility. If the compound dissolves readily, the solvent is unsuitable for single-solvent recrystallization.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath until the solvent boils. Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe for crystal formation. A good solvent will yield a significant amount of crystalline solid.

2. Recrystallization (Larger Scale):

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions and heat the mixture to a gentle boil with stirring. Continue adding the solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

  • If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a receiving flask, and quickly filter the hot solution.

  • Allow the clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals thoroughly. Air drying followed by drying in a vacuum oven at a temperature well below the compound's melting point is recommended.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Oiling Out The compound's melting point is below the boiling point of the solvent. The solution is too concentrated. The solution is cooled too quickly.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool more slowly. Consider using a lower-boiling point solvent.
No Crystals Form The solution is not saturated (too much solvent was used). The solution is supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Scratch the inside of the flask with a glass rod at the surface of the liquid to induce nucleation. Add a seed crystal of the pure compound.
Low Crystal Yield Too much solvent was used. The crystals are significantly soluble in the cold solvent. Premature crystallization during hot filtration.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing. Pre-heat the filtration apparatus and filter quickly.
Colored Crystals Colored impurities are present and co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration. Note that this may reduce the yield.

References

  • PubChem. 3-Acetyl-2,5-dimethylbenzo(b)thiophene. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 3-acetyl-2,5-dimethyl thiophene. [Link]

  • Wikipedia. Thiophene. [Link]

  • Krayushkin, M. M., et al. (2000). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Chemistry of Heterocyclic Compounds, 36(2), 219-220.
  • El-Sayed, M. A., et al. (2014). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. PubMed Central. [Link]

  • Google Patents. EP1554266B1 - Process for preparing 2,5-disubstituted 3-alkylthiophenes.

Sources

Minimizing regioisomer formation in 3-(2,5-Dimethylbenzoyl)thiophene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2,5-dimethylbenzoyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes, enabling you to diagnose and resolve issues encountered during your experiments.

The Challenge: Overcoming Regioselectivity in the Acylation of Thiophene

Direct Friedel-Crafts acylation of unsubstituted thiophene with 2,5-dimethylbenzoyl chloride is not a recommended synthetic route for obtaining the desired 3-substituted product. The electronic properties of the thiophene ring strongly favor electrophilic substitution at the C2 and C5 positions. This is due to the superior resonance stabilization of the Wheland intermediate formed upon attack at the C2 position, which can delocalize the positive charge over three atoms, including the sulfur atom. In contrast, attack at the C3 position results in a less stable intermediate with only two resonance structures. Consequently, direct acylation leads predominantly to the formation of the 2-(2,5-dimethylbenzoyl)thiophene regioisomer, making the isolation of the desired 3-substituted product difficult and inefficient.

To achieve the synthesis of this compound with high regioselectivity, alternative strategies starting from a pre-functionalized thiophene at the 3-position are necessary. This guide will focus on the most effective of these methods: the Grignard reaction of 3-thienylmagnesium bromide with 2,5-dimethylbenzoyl chloride.

Recommended Synthetic Pathway: Grignard Reaction of 3-Thienylmagnesium Bromide

The most reliable and regioselective method for the synthesis of this compound is the reaction of a 3-thienyl Grignard reagent with 2,5-dimethylbenzoyl chloride. This approach ensures that the acyl group is introduced exclusively at the 3-position.

Grignard Synthesis of this compound cluster_reactants Thiophene 3-Bromothiophene Grignard 3-Thienylmagnesium bromide Thiophene->Grignard Mg, THF (Grignard Formation) Product This compound Grignard->Product Reaction in THF AcylChloride 2,5-Dimethylbenzoyl chloride AcylChloride->Product Reaction in THF

Caption: Synthetic workflow for this compound via a Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the Grignard reaction preferred over direct Friedel-Crafts acylation?

A1: The Grignard reaction provides excellent regiocontrol. By starting with 3-bromothiophene to generate the Grignard reagent, the subsequent reaction with the acyl chloride is directed specifically to the 3-position, thus avoiding the formation of the undesired 2-acyl regioisomer that plagues direct Friedel-Crafts acylation of thiophene.

Q2: I'm having trouble initiating the Grignard reaction. What can I do?

A2: Initiation of Grignard reactions can sometimes be sluggish. Here are a few troubleshooting tips:

  • Ensure anhydrous conditions: All glassware must be rigorously dried, and solvents must be anhydrous. Grignard reagents are highly sensitive to moisture.[1]

  • Activate the magnesium: Use fresh magnesium turnings. You can activate the surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] Gentle heating can also help initiate the reaction.[1]

  • Sonication: Placing the reaction flask in an ultrasonic bath can help to break up the passivating layer on the magnesium surface and initiate the reaction.

Q3: My yield is low, and I'm observing the formation of a biphenyl-like byproduct from my acyl chloride. What is happening?

A3: The formation of a biaryl ketone from the acyl chloride suggests a side reaction where the Grignard reagent is reacting with the ketone product. Grignard reagents can add to the ketone product to form a tertiary alcohol, which can then undergo further reactions. To minimize this, it is crucial to maintain a low reaction temperature (typically -78 °C to 0 °C) during the addition of the acyl chloride to the Grignard reagent. Adding the acyl chloride solution slowly and dropwise to the Grignard reagent (inverse addition) can also help to keep the concentration of the Grignard reagent in excess, favoring the desired reaction.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or no formation of Grignard reagent 1. Wet glassware or solvent. 2. Inactive magnesium turnings. 3. Reaction temperature is too low for initiation.1. Ensure all glassware is oven- or flame-dried and solvents are anhydrous. 2. Use fresh, high-quality magnesium turnings. Crush them lightly before use to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. 3. Gently warm a small portion of the reaction mixture to initiate the reaction. Once started, maintain the appropriate temperature.
Formation of homocoupled byproduct (3,3'-bithiophene) 1. High concentration of Grignard reagent. 2. Presence of transition metal impurities.1. Add the 3-bromothiophene solution slowly to the magnesium turnings to maintain a low concentration of the formed Grignard reagent. 2. Use high-purity magnesium.
Low yield of the desired ketone and formation of tertiary alcohol 1. Reaction of the Grignard reagent with the ketone product. 2. Reaction temperature is too high.1. Use inverse addition: add the Grignard reagent slowly to a solution of the acyl chloride at low temperature. 2. Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the acyl chloride.
Difficulty in purifying the final product 1. Presence of unreacted starting materials. 2. Formation of byproducts.1. Ensure the reaction goes to completion by monitoring with TLC or GC-MS. 2. Use column chromatography for purification. A non-polar eluent system (e.g., hexane/ethyl acetate) should effectively separate the desired ketone from the starting materials and byproducts.
Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 3-Bromothiophene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 2,5-Dimethylbenzoyl chloride

  • Iodine (for activation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

Step 1: Formation of 3-Thienylmagnesium Bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 3-bromothiophene (1.0 equivalent) in anhydrous THF.

  • Add a small amount of the 3-bromothiophene solution to the magnesium turnings. The reaction may need to be initiated by gentle warming.

  • Once the reaction has started (indicated by a color change and gentle reflux), add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 2,5-Dimethylbenzoyl Chloride

  • In a separate flame-dried flask under an inert atmosphere, prepare a solution of 2,5-dimethylbenzoyl chloride (1.0 equivalent) in anhydrous THF.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add the solution of 2,5-dimethylbenzoyl chloride dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Alternative Synthetic Strategies

While the Grignard reaction is the most direct approach, other cross-coupling reactions can also be employed, particularly if the Grignard reaction proves problematic due to incompatible functional groups on a more complex substrate.

Alternative Routes cluster_start Starting Material cluster_routes Synthetic Routes Start 3-Bromothiophene Grignard Grignard Reaction (via 3-Thienylmagnesium bromide) Start->Grignard Mg, THF Negishi Negishi Coupling (via 3-Thienylzinc chloride) Start->Negishi 1. n-BuLi 2. ZnCl2 Lithiation Lithiation (via 3-Lithiothiophene) Start->Lithiation n-BuLi Product This compound Grignard->Product + 2,5-Dimethylbenzoyl chloride Negishi->Product + 2,5-Dimethylbenzoyl chloride Pd or Ni catalyst Lithiation->Product + 2,5-Dimethylbenzoyl chloride

Caption: Alternative synthetic routes to this compound from 3-bromothiophene.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[2] This method offers high functional group tolerance. The 3-thienylzinc reagent can be prepared from 3-bromothiophene via lithium-halogen exchange followed by transmetalation with zinc chloride. This organozinc reagent is then coupled with 2,5-dimethylbenzoyl chloride in the presence of a suitable palladium or nickel catalyst.

Lithiation

Direct lithiation of 3-bromothiophene with a strong base like n-butyllithium at low temperatures (-78 °C) affords 3-lithiothiophene. This organolithium species is highly nucleophilic and reacts readily with 2,5-dimethylbenzoyl chloride to give the desired product. Careful temperature control is crucial to avoid side reactions.

Summary of Key Reaction Parameters

Method Key Reagents Catalyst Typical Solvents Advantages Disadvantages
Grignard Reaction Mg, 3-bromothiophene, 2,5-dimethylbenzoyl chlorideNoneTHF, Diethyl etherCost-effective, straightforwardSensitive to moisture and protic functional groups
Negishi Coupling n-BuLi, ZnCl₂, 3-bromothiophene, 2,5-dimethylbenzoyl chloridePd or Ni complexTHFHigh functional group toleranceRequires preparation of the organozinc reagent; catalyst can be expensive
Lithiation n-BuLi, 3-bromothiophene, 2,5-dimethylbenzoyl chlorideNoneTHF, HexaneHigh reactivityRequires very low temperatures; sensitive to a wide range of functional groups

References

  • Google Patents. (2012). CN102690255B - Preparation method of 3-acetylthiophene.
  • MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available at: [Link]

  • Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications. Available at: [Link]

  • Wikipedia. Negishi coupling. Available at: [Link]

  • Google Patents. (1947). US2432991A - Acylation of thiophene.
  • Wikipedia. Kumada coupling. Available at: [Link]

  • Organic Chemistry Portal. Kumada Coupling. Available at: [Link]

  • Organic Chemistry Portal. Negishi Coupling. Available at: [Link]

  • Dong, G., et al. (2016). Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Encyclopedia.pub. (2021). Synthesis of Thienothiophenes. Available at: [Link]

  • Google Patents. (2009). EP1836184B1 - Improved process for the kumada coupling reaction.
  • ResearchGate. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Available at: [Link]

  • Google Patents. (1950). US2492629A - Acylation of thiophene.
  • Buchwald, S. L., et al. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2015). The yields of Kumada reaction of cyclohexyl magnesium bromide with tri-, tetra-bromothiophene. Available at: [Link]

  • Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters. Available at: [Link]

  • MDPI. (2018). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Available at: [Link]

  • Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Available at: [Link]

  • Chemistry Steps. Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Available at: [Link]

  • Denmark Group. The Negishi Cross-Coupling Reaction. Available at: [Link]

  • Google Patents. (2011). WO2011041126A1 - Processes for producing 3-(methylthio) thiophene.
  • MDPI. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Available at: [Link]

  • Google Patents. (1950). US2492630A - Acylation of thiophene with boron trifluoride catalyst.
  • Organic Chemistry Portal. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Available at: [Link]

  • ResearchGate. (2018). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

  • IOPscience. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

  • Wiley Online Library. (2023). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Available at: [Link]

  • Google Patents. (2009). EP1554266B1 - Process for preparing 2,5-disubstituted 3-alkylthiophenes.
  • MDPI. (2022). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Available at: [Link]

  • YouTube. (2018). Grignard Reagent with Acid Chloride. Available at: [Link]

  • Beilstein Archives. (2023). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

Sources

Optimizing reaction temperature for thiophene acylation selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Operational | Ticket: #THIO-ACYL-OPT | Agent: Senior Application Scientist

🟢 Welcome to the Optimization Hub

You have reached the Tier-3 Support for Heterocyclic Chemistry. This guide addresses the critical instability and regioselectivity challenges inherent to the Friedel-Crafts acylation of thiophene.

The Core Conflict: Thiophene is


-excessive (super-nucleophilic). Unlike benzene, it does not struggle to react; it struggles to stop reacting.
  • Too Cold: Reaction stalls (if using solid catalysts) or freezes (if using certain solvents).

  • Too Hot: You trigger the "Polymerization Cascade," resulting in black tar, or thermodynamic equilibration, leading to the unwanted C3-isomer.

Module 1: The Thermodynamics of Selectivity

"Why does temperature dictate my isomer ratio?"

To optimize selectivity, you must understand the energy landscape. The acylation of thiophene is governed by a competition between Kinetic Control (fastest product) and Thermodynamic Control (most stable product).

The Mechanism (C2 vs. C3)

The electrophile (Acylium ion,


) attacks the thiophene ring.
  • C2 Attack (Preferred): The intermediate

    
    -complex is stabilized by 3 resonance structures , allowing the positive charge to be delocalized effectively onto the sulfur atom. This path has a lower Activation Energy (
    
    
    
    )
    .[1]
  • C3 Attack (Unwanted): The intermediate has only 2 resonance structures . The positive charge is less effectively stabilized. This path has a higher

    
     .
    
The Temperature Switch
  • Low Temperature (

    
    C to 
    
    
    
    C):
    The system does not have enough energy to overcome the higher barrier for C3 attack. Kinetic Control prevails
    
    
    High C2 Selectivity .
  • High Temperature (

    
    C):  The system has excess thermal energy. It can surmount the C3 barrier. Furthermore, if the reaction is reversible (common with weak Lewis acids), the product mixture may equilibrate to the thermodynamically more stable ratio (increasing C3 content). High heat also initiates polymerization.
    
Visualization: Reaction Coordinate & Selectivity

ThiopheneSelectivity Reactants Thiophene + Acylium Ion TS_C2 TS (C2 Attack) Low Energy Barrier Reactants->TS_C2 Low Temp Path TS_C3 TS (C3 Attack) High Energy Barrier Reactants->TS_C3 High Temp Leakage Inter_C2 Sigma Complex (C2) 3 Resonance Forms TS_C2->Inter_C2 Inter_C3 Sigma Complex (C3) 2 Resonance Forms TS_C3->Inter_C3 Prod_C2 2-Acetylthiophene (Major Kinetic Product) Inter_C2->Prod_C2 -H+ Prod_C3 3-Acetylthiophene (Minor/Thermodynamic) Inter_C3->Prod_C3 -H+ Tar Polythiophene Tar Prod_C2->Tar Overheating (>80°C)

Figure 1: Reaction coordinate diagram illustrating the energetic preference for C2-substitution and the risk of tar formation at high temperatures.

Module 2: Troubleshooting Guide

"My reaction failed. What now?"

Use this decision matrix to diagnose your specific failure mode.

SymptomProbable CauseCorrective Action
Black Tar / Gunk Polymerization. Temp too high or Lewis Acid (

) too strong.[2]
Cool Down. Switch to

C. Dilute reaction with DCM or Nitrobenzene. Switch to milder catalyst (

or Zeolite).
High C3 Isomer Thermodynamic Drift. Reaction ran too hot or too long.Quench Earlier. Reduce temp. If using Zeolites, ensure pore size restricts C3 formation (Shape Selectivity).
No Reaction Catalyst Deactivation. Moisture in solvent/reagents.[2]Dry Everything. Thiophene and Lewis Acids are moisture sensitive. Use freshly distilled Acyl Chloride.
Runaway Exotherm Reagent Dumping. Thiophene acylation is highly exothermic.Slow Addition. Add catalyst or thiophene dropwise. Use an ice bath before starting addition.
Visualization: Diagnostic Logic Flow

Troubleshooting Start Identify Issue IsBlack Is the mixture black/tarry? Start->IsBlack IsIsomer Is C2:C3 ratio < 20:1? IsBlack->IsIsomer No Sol_Cool CRITICAL: Lower Temp. Use -10°C to 0°C. Dilute Solvent. IsBlack->Sol_Cool Yes IsYield Is Yield < 50%? IsIsomer->IsYield No Sol_Time Reduce Reaction Time. Check Catalyst Shape Selectivity. IsIsomer->Sol_Time Yes Sol_Dry Check Moisture Content. Activate Zeolite (550°C). IsYield->Sol_Dry Yes

Figure 2: Diagnostic flowchart for isolating reaction failures based on visual and analytical symptoms.

Module 3: Optimized Protocols (SOPs)

Do not mix these methodologies. Protocol A is for Homogeneous (Liquid) catalysts. Protocol B is for Heterogeneous (Solid) catalysts.

Protocol A: The "Classical" Kinetic Control (High Selectivity)

Best for: Small scale, high purity requirements, using traditional Lewis Acids.

  • Preparation: Flame-dry a 3-neck round bottom flask under

    
     atmosphere.
    
  • Solvent System: Add dry Dichloromethane (DCM). Note: Nitrobenzene is traditional but hard to remove; DCM is superior for workup.

  • Cooling: Cool the system to

    
    C  using an ice/salt bath. This is critical to suppress polymerization.
    
  • Catalyst Addition: Add 1.1 equivalents of

    
     (or 
    
    
    
    for milder conditions).
  • Acylating Agent: Add 1.0 equivalent of Acetyl Chloride dropwise. Stir for 15 mins to form the Acylium complex.

  • Substrate Addition: Add 0.95 equivalents of Thiophene dropwise over 30 minutes. Never add Thiophene all at once.

  • Quench: Pour mixture over crushed ice/HCl mix.

    • Why? The low temp maintains the kinetic C2 product. The slow addition prevents local hot-spots that cause tar [1, 4].

Protocol B: The "Green" Zeolite Method (Diffusion Control)

Best for: Large scale, avoiding toxic waste, reusable catalyst.

  • Catalyst Activation: Calcine H-Beta Zeolite at

    
    C for 4 hours. Crucial: Zeolites act as water sponges; if not calcined, they are dead weight.
    
  • Stoichiometry: Use Thiophene in excess (or as solvent) if possible, or use a 1:3 ratio of Thiophene:Acetic Anhydride.

  • Temperature Set: Heat to

    
    C - 
    
    
    
    C
    .
    • Why High Temp? Unlike Protocol A, solid acids require heat to drive the reactants into the pores (diffusion). If you run this at

      
      C, nothing happens.
      
  • Monitoring: Stop reaction immediately upon max conversion (approx 2-4 hours).

    • Warning: Extended heating at this temp causes the product to degrade or isomerize [2, 3].

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Acetyl Chloride with Zeolites? A: It is not recommended. Acetic Anhydride is preferred for Zeolite catalyzed acylation because the byproduct is Acetic Acid, which is less corrosive to the zeolite structure than the HCl gas generated by Acetyl Chloride [2].

Q: Why is my yield low even at optimal temperatures? A: Check your stirring. In Protocol A (


), the complex often precipitates as a sludge. If stirring stops, the reaction stops. In Protocol B (Zeolite), the reaction is surface-area dependent; vigorous stirring is required to overcome mass transfer limitations.

Q: How do I remove the "tar" if I accidentally overheated? A: Polythiophene tar is notoriously difficult to clean. Do not use simple organic solvents. Use a mixture of hot toluene and chlorobenzene, or physically scrub with an abrasive. Prevention (temperature control) is the only real cure.

References

  • BenchChem. (2025).[2][3] Troubleshooting low conversion rates in thiophene acetylation. Retrieved from BenchChem Technical Support.[2][3]

  • Trade Science Inc. (2014).
  • Google Patents. (1949).
  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene.[4][5]Link

Sources

Technical Support Center: Stability of 3-(2,5-Dimethylbenzoyl)thiophene Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the chemical stability of 3-(2,5-Dimethylbenzoyl)thiophene. Understanding the behavior of this molecule in acidic environments is critical for developing robust synthetic workups, stable pharmaceutical formulations, and validated analytical methods. This document provides in-depth answers to common questions, troubleshooting strategies for experimental challenges, and detailed protocols based on established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in an acidic environment?

A1: The chemical structure of this compound possesses two primary sites susceptible to acid-catalyzed degradation:

  • The Thiophene Ring: Thiophene is an electron-rich aromatic heterocycle. The lone pair of electrons on the sulfur atom contributes to its aromaticity but can also be protonated under acidic conditions. This protonation disrupts the stable aromatic system, potentially leading to subsequent reactions like ring-opening or, under strongly acidic conditions, polymerization.[1][2] The presence of the electron-withdrawing benzoyl group offers some protection against electrophilic attack compared to unsubstituted thiophene, but the inherent sensitivity of the ring remains a key concern.

  • The Benzoyl Ketone Linker: The carbonyl oxygen of the ketone group is basic and can be readily protonated in an acidic medium.[3][4][5] This protonation increases the electrophilicity of the carbonyl carbon, making the C-C bond between the thiophene ring and the carbonyl group susceptible to cleavage in a reaction analogous to a retro-Friedel-Crafts acylation.

Q2: Which degradation pathway is more likely to occur under typical experimental conditions?

A2: The dominant degradation pathway is highly dependent on the specific reaction conditions, particularly the acid strength (pKa), concentration, temperature, and the presence of nucleophiles (like water).

  • In moderately acidic aqueous solutions (e.g., typical HPLC mobile phases or mild acidic workups), protonation of the carbonyl oxygen is a rapid and reversible equilibrium.[3][6] Significant degradation is less likely over short exposure times at ambient temperature.

  • In strongly acidic, non-aqueous, or high-temperature conditions, degradation of the thiophene ring itself becomes more probable.[2] Conditions that favor polymerization or electrophilic attack on the thiophene ring are a significant risk and can lead to complex mixtures of byproducts. Cleavage of the aroyl-thiophene bond may also be observed under these more forcing conditions.

Q3: How do factors like acid concentration and temperature influence the degradation rate?

A3: Both temperature and acid concentration are critical factors that accelerate degradation, consistent with standard chemical kinetics.

  • Acid Concentration (pH): A higher concentration of acid (and thus a lower pH) increases the equilibrium concentration of the protonated intermediates (either on the sulfur or the carbonyl oxygen), thereby increasing the rate of subsequent degradation reactions.[1]

  • Temperature: An increase in temperature provides the necessary activation energy for the degradation reactions to proceed more rapidly. As a general rule, reaction rates can double for every 10°C increase in temperature. This effect is crucial to control during experiments to ensure reproducibility.[1]

Q4: Why is it critical to perform forced degradation studies on this compound?

A4: Forced degradation (or stress testing) is a regulatory requirement and a fundamental component of pharmaceutical development.[7][8] For this compound, these studies are vital to:

  • Identify Potential Degradants: Intentionally degrading the molecule helps identify the structure of impurities that could form during manufacturing, storage, or administration.[9][10]

  • Establish Degradation Pathways: Understanding the mechanism of degradation allows for the rational design of more stable formulations and the definition of appropriate storage conditions.[8][10]

  • Develop Stability-Indicating Analytical Methods: A key goal is to develop an analytical method (typically HPLC) that can separate the intact parent compound from all potential degradation products. This ensures that the method can accurately measure the purity and stability of the drug substance over time.[11]

Section 2: Troubleshooting Guide for Experimental Issues

This section addresses common problems encountered during the handling and analysis of this compound in acidic media.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Rapid disappearance of the parent compound peak in HPLC analysis after an acidic workup or sample preparation. The compound is significantly degrading during the sample preparation process due to prolonged exposure to acid, high acid concentration, or elevated temperature.1. Minimize Exposure Time: Immediately neutralize the sample with a suitable base (e.g., NaHCO₃ solution) after the required acidic step is complete.2. Lower the Temperature: Perform the entire acidic procedure at a reduced temperature (e.g., in an ice bath at 0-4°C) to slow degradation kinetics.[1]3. Reduce Acid Strength: If the protocol permits, use a lower concentration of the acid or switch to a weaker acid.
Appearance of multiple, new, and unidentified peaks in the chromatogram. Formation of various degradation products. The analytical method may not be optimized to resolve all species.1. Characterize Degradants: Employ LC-MS/MS to obtain molecular weights and fragmentation patterns for the unknown peaks to aid in their identification.[12]2. Conduct a Systematic Stress Study: Follow the forced degradation protocol (Section 3) to generate these impurities under controlled conditions, facilitating their identification and the validation of the analytical method.3. Optimize Chromatography: Adjust the HPLC method's gradient, mobile phase composition, or column chemistry to ensure baseline separation between the parent peak and all significant degradants.
Poor reproducibility of stability data between experimental runs. Inconsistent control over critical experimental parameters such as temperature, time, and acid concentration.1. Strictly Control Temperature: Use a thermostatically controlled water bath or heating block.2. Ensure Accurate Acid Concentration: Prepare acidic solutions fresh and verify pH where appropriate.3. Standardize Time Intervals: Use a precise timer for all acid exposure and quenching steps.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for an Acidic Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various acidic conditions.

1. Materials and Reagents:

  • This compound (high purity reference standard)

  • Acetonitrile (ACN) and Methanol (MeOH), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl) and/or Sulfuric acid (H₂SO₄), analytical grade

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) for neutralization

2. Stock Solution Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., ACN or a 50:50 ACN:water mixture) to prepare a concentrated stock solution (e.g., 1 mg/mL).

3. Stress Conditions Setup:

  • For each condition, add a specific volume of the stock solution to a vial containing the acidic medium to achieve the final target concentration (e.g., 0.1 mg/mL).

  • Example Conditions:

    • Mild: 0.1 M HCl at room temperature (25°C)

    • Moderate: 1 M HCl at room temperature (25°C)

    • Harsh: 0.1 M HCl at 60°C

    • Control: Sample in solvent (no acid) at 60°C

4. Time-Point Sampling:

  • At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

  • Immediately quench the degradation by neutralizing the aliquot with an equivalent molar amount of base (e.g., NaOH). Dilute with the mobile phase to the final concentration for analysis.

5. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of the parent compound remaining and the area percent of each degradation product at each time point.

Protocol 2: Baseline Stability-Indicating HPLC-UV/MS Method

This serves as a starting point for developing a method capable of resolving the parent compound from its potential acid-degradation products.

  • Instrument: UHPLC system coupled with a PDA/UV detector and a Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • UV Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and collect full spectra to assess peak purity.

  • MS Detection (ESI+): Scan a relevant mass range (e.g., m/z 100-500) to detect the parent ion and any potential degradants.

Section 4: Data Interpretation and Visualization

Data Presentation

Summarize quantitative results from the forced degradation study in a table for clear comparison.

Table 1: Example Data from Forced Degradation of this compound

ConditionTime (hours)% Parent Compound Remaining% Degradant A (Relative Area)% Degradant B (Relative Area)
0.1 M HCl, 25°C 0100.00.00.0
898.50.80.2
2495.22.91.1
0.1 M HCl, 60°C 0100.00.00.0
875.615.34.5
2448.932.19.8
Visualizing Degradation & Workflows

Diagrams help clarify complex chemical pathways and experimental processes.

G cluster_path1 Pathway 1: Thiophene Ring Degradation cluster_path2 Pathway 2: Retro-Acylation Parent1 This compound ProtonatedS Protonated Thiophene (Sulfonium Intermediate) Parent1->ProtonatedS + H⁺ (Strong Acid, High Temp) Degradants1 Ring-Opened Products or Polymers ProtonatedS->Degradants1 Nucleophilic Attack or Polymerization Parent2 This compound ProtonatedCO Protonated Carbonyl Parent2->ProtonatedCO + H⁺ Degradants2 Thiophene + 2,5-Dimethylbenzoic Acid ProtonatedCO->Degradants2 C-C Bond Cleavage (Retro-Friedel-Crafts) workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) B Incubate with Acid (e.g., 0.1 M HCl at 60°C) A->B C Sample at Time Points (0, 2, 4, 8, 24h) B->C D Quench/Neutralize & Dilute Sample C->D E Analyze via Stability- Indicating HPLC-MS D->E F Quantify Parent Peak & Identify Degradants E->F

Caption: Experimental workflow for a forced degradation stability assessment.

References

Sources

Validation & Comparative

1H NMR interpretation of 3-(2,5-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Structural Elucidation of 3-(2,5-Dimethylbenzoyl)thiophene via 1H NMR

Executive Summary

In the development of thiophene-based pharmaceuticals (e.g., analogs of suprofen or ketoprofen), the regioselectivity of Friedel-Crafts acylation is a critical quality attribute. The thermodynamic preference for acylation at the thiophene 2-position often leads to mixtures where the desired This compound is a minor product or requires specialized synthesis (e.g., Suzuki-Miyaura coupling) to obtain.

This guide provides a technical framework for distinguishing the target 3-isomer from its most likely impurity, the 2-isomer, using 1H NMR. It moves beyond simple spectral listing to a comparative structural analysis, ensuring rigorous identity verification.[1]

Analytical Workflow

The following workflow outlines the critical path from crude synthesis to confirmed structural identity, highlighting the decision points where NMR is dispositive.

G Start Crude Reaction Mixture (Friedel-Crafts or Coupling) TLC Preliminary Screening (TLC/HPLC) Start->TLC Purify Purification (Column Chromatography) TLC->Purify NMR_Acq 1H NMR Acquisition (CDCl3, 400+ MHz) Purify->NMR_Acq Decision Regioisomer Analysis NMR_Acq->Decision Isomer2 Major Impurity Identified: 2-(2,5-Dimethylbenzoyl)thiophene Decision->Isomer2 H3/H4 coupling (J ~3.5 Hz) Isomer3 Target Confirmed: This compound Decision->Isomer3 H2 Singlet-like (Low Field)

Figure 1: Analytical workflow for the isolation and verification of 3-benzoylthiophene derivatives.

Comparative Analysis: Target vs. Alternatives

The primary challenge is not identifying the molecule ab initio, but differentiating it from the thermodynamically favored 2-isomer .[1]

A. The Core Distinction: Thiophene Ring Protons

The thiophene ring substitution pattern is the "fingerprint" region.[1]

FeatureTarget: 3-Isomer Alternative: 2-Isomer Structural Cause
H2 Signal Diagnostic Singlet (or narrowly split d) at ~7.8–8.0 ppm.[1]Absent. (Substituted by Carbonyl).In the 3-isomer, H2 is flanked by Sulfur and the Carbonyl, causing extreme deshielding.
Coupling Pattern H4/H5: Doublet of doublets (

Hz). H2: Small long-range coupling (

Hz).
H3/H4: Distinct doublet pair (

Hz).[1]
2-substitution leaves H3 and H4 adjacent; 3-substitution separates H2 from H4/H5.[1]
Shift Dispersion High dispersion (H2 is far downfield from H4/H5).[1]Moderate dispersion (H3 and H4 are often closer).[1]The carbonyl anisotropy affects H3 (in 2-isomer) and H2 (in 3-isomer) differently.[1]
B. The Benzene Ring (2,5-Dimethyl Pattern)

This region confirms the integrity of the benzoyl fragment but is less useful for distinguishing the thiophene regioisomers.

  • H6 (Ortho to C=O): Deshielded (~7.1–7.3 ppm).[1] Appears as a singlet (broadened by meta-coupling to H4) or a doublet with small coupling.[1]

  • H3/H4: Typical AB system or two doublets (

    
     Hz).
    
  • Methyls: Two distinct singlets.[1] The 2-Me (ortho to C=O) is typically deshielded (~2.3–2.4 ppm) relative to the 5-Me (~2.2–2.3 ppm).

Detailed Interpretation Guide

Compound: this compound Solvent:


 (Standard)
Reference:  TMS (

0.00 ppm)[1]
Predicted Spectral Data Table

Note: Values are consensus estimates based on substituent additivity rules and analogous 3-acylthiophenes.

PositionProton

(ppm)
Multiplicity

(Hz)
Interpretation
Thiophene H2 7.75 – 8.05 d / dd 1.2, 2.9 Key Identifier. Most deshielded due to S and C=O proximity.[1] Appears singlet-like at low resolution.
Thiophene H5 7.35 – 7.45dd5.0, 2.9Adjacent to Sulfur; coupled to H4 (vicinal) and H2 (long-range).[1]
Thiophene H4 7.25 – 7.35dd5.0, 1.2Beta-proton; coupled to H5 (vicinal) and H2 (long-range).[1]
Benzene H6 7.10 – 7.25s (br) / d~1.5Ortho to Carbonyl.[1] Broadened by meta-coupling to H4.
Benzene H3, H4 7.00 – 7.15m / d~7.8Overlapping aromatic region.[1] H3/H4 coupling is characteristic of para-substitution pattern.[1]
Methyl 2-Me 2.30 – 2.45s-Ortho to Carbonyl (Deshielded).[1]
Methyl 5-Me 2.20 – 2.35s-Meta to Carbonyl.
Logic Tree for Spectrum Assignment

Use this logic flow to interpret the aromatic region (6.5 – 8.5 ppm).

Logic Start Analyze Aromatic Region (6.5 - 8.5 ppm) CheckH2 Is there an isolated signal > 7.7 ppm? Start->CheckH2 YesH2 Check Multiplicity CheckH2->YesH2 Yes NoH2 Suspect 2-Isomer or Starting Material CheckH2->NoH2 No Singlet Singlet or narrowly split doublet (J < 3Hz)? YesH2->Singlet Doublet Distinct Doublet (J > 3.5 Hz)? YesH2->Doublet Confirm3 CONFIRMED: 3-Isomer (H2 Proton) Singlet->Confirm3 Reject REJECT: Likely 2-Isomer (H3 Proton) Doublet->Reject

Figure 2: Decision matrix for distinguishing thiophene regioisomers.

Experimental Protocol

To ensure the resolution of the fine coupling constants (critical for distinguishing


 from 

), the following acquisition parameters are recommended.

Sample Preparation:

  • Mass: Dissolve 5–10 mg of the purified product.

  • Solvent: 0.6 mL of

    
     (99.8% D) with 0.03% TMS v/v.
    
    • Note: Ensure the solution is free of paramagnetic impurities (e.g., residual Cr or Mn from oxidation steps) which broaden lines and obscure the H2 fine coupling.

  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove suspended solids that degrade field homogeneity.[1]

Instrument Parameters (400 MHz equivalent):

  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).[1]

  • Spectral Width: -2 to 14 ppm (ensure no fold-over of acidic impurities).[1]

  • Acquisition Time (AQ):

    
     seconds (Crucial for high digital resolution).[1]
    
  • Relaxation Delay (D1):

    
     second (Ensure quantitative integration of methyls vs. aromatics).
    
  • Scans: 16–64 (depending on concentration).[1]

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) or Gaussian window function for resolution enhancement if multiplets are overlapping.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for substituent effects and coupling constants).

  • Reich, H. J. (2020).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[1][2] Available at: [Link] (Authoritative database for chemical shifts and J-coupling values).[1]

  • Campaigne, E., & Bourgeois, R. C. (1954).[1] "3-Substituted Thiophenes. VI. Substitution Reactions of 3-Thenoic Acid."[1] Journal of the American Chemical Society, 76(9), 2445-2447. (Foundational work on 3-substituted thiophene synthesis and properties).

  • Spinelli, D., et al. (1988).[1] "An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids." Journal of the Chemical Society, Perkin Transactions 2.[1][3] Available at: [Link] (Detailed electronic effects in thiophene/benzene systems).

  • PubChem. (2025).[1] 2-Benzoylthiophene Spectral Data. National Library of Medicine.[1] Available at: [Link] (Comparative data for the major 2-isomer impurity).[1]

Sources

A Senior Application Scientist's Guide to Distinguishing 3-(2,5-Dimethylbenzoyl)thiophene from its 2-Isomer via Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. The subtle shift of a functional group can dramatically alter a molecule's biological activity and physical properties. This guide provides an in-depth, practical comparison of 3-(2,5-dimethylbenzoyl)thiophene and its isomer, 2-(2,5-dimethylbenzoyl)thiophene, utilizing a suite of spectroscopic techniques. We will delve into the theoretical underpinnings and provide field-proven insights to confidently distinguish between these two closely related structures.

The Challenge: Positional Isomerism in Benzoylthiophenes

The core challenge lies in the positional isomerism of the 2,5-dimethylbenzoyl group on the thiophene ring. In one case, the carbonyl group is attached at the 3-position of the thiophene, and in the other, at the 2-position. This seemingly minor difference leads to distinct electronic environments for the nuclei within each molecule, which can be effectively probed and differentiated by spectroscopic methods.

Figure 1: Molecular Structures of the Isomers

Isomer_Structures cluster_3_isomer This compound cluster_2_isomer 2-(2,5-Dimethylbenzoyl)thiophene 3-isomer 2-isomer

Caption: Chemical structures of this compound and 2-(2,5-dimethylbenzoyl)thiophene.

Spectroscopic Differentiation: A Multi-faceted Approach

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a robust toolkit for the definitive identification of these isomers.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Tale of Two Rings

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers due to the sensitivity of proton chemical shifts and coupling constants to the local electronic environment. The key differences will arise from the anisotropic effect of the carbonyl group and the inherent chemical shift differences between the α- and β-protons of the thiophene ring.

Predicted ¹H NMR Data Comparison

Proton Environment Predicted δ (ppm) for 3-Isomer Predicted δ (ppm) for 2-Isomer Key Differentiator
Thiophene H2~7.8 - 8.0-Absence of a signal in this region for the 2-isomer.
Thiophene H3-~7.6 - 7.8Presence of a signal in this region for the 2-isomer.
Thiophene H4~7.2 - 7.4~7.1 - 7.3The chemical shift and coupling pattern will differ.
Thiophene H5~7.5 - 7.7~7.6 - 7.8The chemical shift and coupling pattern will differ.
Dimethylphenyl Protons~7.1 - 7.3~7.1 - 7.3Minimal difference expected.
Methyl Protons~2.3 and ~2.4~2.3 and ~2.4Minimal difference expected.

Expert Insights:

  • The Thiophene Ring Protons are Key: The most significant diagnostic signals are those of the thiophene ring protons. In the 3-isomer , you will observe three distinct signals for the thiophene protons. The proton at the 2-position (H2) will be the most downfield due to its proximity to both the sulfur atom and the deshielding carbonyl group.

  • Distinctive Splitting Patterns: The coupling constants between the thiophene protons will also be revealing. For the 3-isomer, you would expect to see a doublet of doublets for H4, coupled to both H2 and H5. In the 2-isomer, the thiophene protons will present as a three-proton system with characteristic coupling patterns.

  • Anisotropic Effects: The carbonyl group's magnetic anisotropy will influence the chemical shifts of nearby protons. In the 3-isomer, the H2 and H4 protons will be most affected, while in the 2-isomer, the H3 proton will experience the strongest deshielding from the carbonyl group.

Figure 2: ¹H NMR Differentiation Workflow

HNMR_Workflow start Acquire ¹H NMR Spectrum thiophene_protons Analyze Thiophene Region (~7.0-8.0 ppm) start->thiophene_protons three_signals Three Distinct Signals? thiophene_protons->three_signals two_signals Two Distinct Signals? three_signals->two_signals No isomer_3 Likely 3-Isomer three_signals->isomer_3 Yes isomer_2 Likely 2-Isomer two_signals->isomer_2 Yes coupling Analyze Coupling Constants two_signals->coupling No/Unclear isomer_3->coupling isomer_2->coupling confirm Confirm Structure coupling->confirm

Caption: Decision workflow for distinguishing isomers based on ¹H NMR thiophene proton signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides complementary information by revealing the chemical environment of each carbon atom. The chemical shift of the carbonyl carbon and the thiophene carbons will be diagnostic.

Predicted ¹³C NMR Data Comparison

Carbon Environment Predicted δ (ppm) for 3-Isomer Predicted δ (ppm) for 2-Isomer Key Differentiator
Carbonyl Carbon (C=O)~190 - 195~185 - 190The carbonyl carbon in the 3-isomer is typically more downfield.
Thiophene C2~135 - 140~140 - 145The chemical shift will be significantly different due to substitution.
Thiophene C3~138 - 143~130 - 135The chemical shift will be significantly different due to substitution.
Thiophene C4~125 - 130~128 - 133The chemical shift and intensity will differ.
Thiophene C5~128 - 133~132 - 137The chemical shift and intensity will differ.
Dimethylphenyl Carbons~128 - 140~128 - 140Minimal difference expected.
Methyl Carbons~20 - 22~20 - 22Minimal difference expected.

Expert Insights:

  • Carbonyl Chemical Shift: The electronic environment of the carbonyl carbon is different in the two isomers. In the 3-isomer , the carbonyl is attached to a β-carbon of the thiophene ring, whereas in the 2-isomer , it is attached to an α-carbon. This difference in conjugation and proximity to the sulfur atom will result in a discernible difference in their chemical shifts, with the 3-isomer's carbonyl carbon expected to be at a slightly higher chemical shift.

  • Thiophene Carbon Signals: The substitution pattern directly dictates the chemical shifts of the thiophene carbons. The carbon bearing the benzoyl group will be significantly shifted downfield. Comparing the number and chemical shifts of the quaternary and protonated carbons in the thiophene region will be a definitive method of identification.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of the molecules. The most informative band for distinguishing these isomers will be the carbonyl (C=O) stretching frequency.

Expected IR Data Comparison

Vibrational Mode Expected Wavenumber (cm⁻¹) for 3-Isomer Expected Wavenumber (cm⁻¹) for 2-Isomer Key Differentiator
C=O Stretch~1650 - 1670~1640 - 1660The C=O stretch of the 2-isomer is expected at a slightly lower wavenumber.
C-H Aromatic Stretch~3050 - 3100~3050 - 3100Minimal difference expected.
C-S Stretch~600 - 800~600 - 800Subtle differences may exist in the fingerprint region.

Expert Insights:

  • Carbonyl Stretch Frequency: The degree of conjugation between the carbonyl group and the thiophene ring influences the C=O bond strength and, consequently, its stretching frequency. In the 2-isomer , the carbonyl group is in a better position for conjugation with the thiophene ring's π-system, which weakens the C=O double bond and lowers its stretching frequency compared to the 3-isomer . This difference, though small, can be a valuable diagnostic tool when comparing the spectra directly.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers will have the same molecular weight, their fragmentation patterns under electron impact (EI) can differ, providing clues to their structure.

Expected Mass Spectrometry Data

Fragmentation Ion Expected Presence in 3-Isomer Expected Presence in 2-Isomer Key Differentiator
[M]⁺YesYesSame m/z (Molecular Ion)
[M - C₇H₇]⁺ (loss of tolyl)PossiblePossibleRelative intensities may differ.
[C₉H₇S]⁺ (thienoyl cation)PossiblePossibleThe relative abundance of the thienoyl cation fragments will differ.
[C₇H₇]⁺ (tolyl cation)AbundantAbundantA common fragment for both.

Expert Insights:

  • Thienoyl Cation Stability: The primary fragmentation pathway for both isomers will likely involve cleavage of the bond between the carbonyl carbon and the thiophene or dimethylphenyl ring. The relative stability of the resulting acylium ions (thienoyl cations) can influence the fragmentation pattern. The 2-thienoyl cation is generally more stable than the 3-thienoyl cation, which may lead to a more abundant peak for this fragment in the mass spectrum of the 2-isomer.

Experimental Protocols

1. NMR Sample Preparation (General)

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.

  • Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

2. Data Acquisition

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise by adjusting the number of scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • IR Spectroscopy: Prepare a sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS). Acquire the mass spectrum in electron ionization (EI) mode to observe fragmentation.

Conclusion: A Weight of Evidence Approach

While each spectroscopic technique provides valuable clues, a definitive structural assignment should be based on a "weight of evidence" approach, integrating data from all methods. For the distinction of this compound and its 2-isomer, ¹H NMR spectroscopy is the most powerful and often conclusive technique due to the clear differences in the chemical shifts and coupling patterns of the thiophene ring protons. ¹³C NMR provides confirmatory data on the carbon skeleton, while IR and MS offer additional, albeit more subtle, distinguishing features. By carefully acquiring and interpreting these spectra, researchers can confidently and accurately characterize their synthesized compounds.

References

  • SpectraBase. A free, community-supported database of spectra.[Link]

  • PubChem. An open chemistry database at the National Institutes of Health (NIH).[Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Navigating the Labyrinth of Aromatic Ketone Fragmentation: A Comparative Guide to the Mass Spectrometry of 3-(2,5-Dimethylbenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and molecular characterization, mass spectrometry stands as an indispensable tool for elucidating chemical structures. The fragmentation patterns observed in a mass spectrum are a molecular fingerprint, offering profound insights into the connectivity of atoms within a molecule. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 3-(2,5-Dimethylbenzoyl)thiophene, a compound of interest in medicinal chemistry due to its thiophene and aromatic ketone moieties.

For researchers, scientists, and drug development professionals, a thorough understanding of these fragmentation pathways is paramount for confident structural confirmation and impurity profiling. This document moves beyond a mere listing of spectral data, delving into the mechanistic underpinnings of the fragmentation processes. We will explore the characteristic cleavages of aromatic ketones and substituted thiophenes, providing a predictive framework for interpreting the mass spectrum of our target compound. Furthermore, we will draw comparisons with a structurally related analogue, 3-Benzoylthiophene, to highlight the influence of substituents on the fragmentation cascade.

The Bedrock of Fragmentation: Foundational Principles

Electron ionization (EI) mass spectrometry is a high-energy ionization technique that imparts significant internal energy onto the analyte molecule, leading to extensive fragmentation.[1][2] The resulting fragmentation patterns are governed by the relative stability of the carbocations and radical species formed.[3] For aromatic ketones, two primary fragmentation pathways dominate: α-cleavage and McLafferty rearrangement.[4][5][6]

  • α-Cleavage: This involves the homolytic cleavage of a bond adjacent to the carbonyl group. For aromatic ketones, this can occur on either side of the carbonyl, leading to the formation of a stable acylium ion (ArCO⁺) or an aromatic cation (Ar⁺) after the subsequent loss of a neutral carbon monoxide (CO) molecule.[4]

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen atom on an alkyl chain. It involves the transfer of this hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-bond.

Thiophene and its derivatives, being aromatic heterocycles, exhibit complex fragmentation patterns often involving ring cleavage and rearrangements, influenced by the nature and position of their substituents.[7][8][9]

Predicted Fragmentation of this compound

The structure of this compound presents several susceptible bonds for fragmentation under EI conditions. The molecular ion (M⁺˙) is expected to be reasonably abundant due to the presence of two aromatic rings. The primary fragmentation pathways are predicted to be initiated by α-cleavage at the carbonyl bridge.

dot

Caption: Predicted primary fragmentation pathways of this compound.

Key Predicted Fragments for this compound:
m/z Proposed Fragment Ion Formation Pathway
216Molecular Ion [C₁₃H₁₂OS]⁺˙-
133[C₉H₉O]⁺α-cleavage: loss of the 3-thienyl radical
111[C₅H₃OS]⁺α-cleavage: loss of the 2,5-dimethylphenyl radical
105[C₈H₉]⁺Loss of CO from the m/z 133 fragment
83[C₄H₃S]⁺Loss of CO from the m/z 111 fragment

A Comparative Analysis: this compound vs. 3-Benzoylthiophene

To better understand the influence of the dimethyl substitution on the fragmentation pattern, we will compare our predicted data for this compound with the expected fragmentation of the simpler analogue, 3-Benzoylthiophene.

Fragment Ion This compound (Predicted) 3-Benzoylthiophene (Predicted)
Molecular Ion (M⁺˙)m/z 216m/z 188
Aroyl Cationm/z 133 (Dimethylbenzoyl)m/z 105 (Benzoyl)
Thienoyl Cationm/z 111m/z 111
Aromatic Cationm/z 105 (Dimethylphenyl)m/z 77 (Phenyl)
Thienyl Cationm/z 83m/z 83

The comparison highlights that while the thiophene-related fragments (m/z 111 and 83) are expected to be common to both compounds, the fragments originating from the benzoyl portion will differ by 28 mass units, corresponding to the two methyl groups. The relative abundance of the aroyl and thienoyl cations can provide insights into the relative stability of the corresponding radical leaving groups.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To validate these predictions, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

dot

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dissolve sample in appropriate solvent (e.g., Dichloromethane) Dilution Dilute to a final concentration of ~1 mg/mL Sample->Dilution Injection Inject 1 µL into GC-MS system Dilution->Injection Separation Separation on a non-polar column (e.g., DB-5ms) Injection->Separation Ionization Electron Ionization (EI) at 70 eV Separation->Ionization Analysis Mass analysis over a range of m/z 50-500 Ionization->Analysis Acquisition Acquire total ion chromatogram (TIC) and mass spectra Analysis->Acquisition Interpretation Identify molecular ion and major fragment ions Acquisition->Interpretation Comparison Compare with predicted fragmentation and library spectra Interpretation->Comparison

Caption: A typical workflow for the GC-MS analysis of aromatic ketones.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the solid compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
  • Ensure the sample is fully dissolved. If necessary, sonicate for a few minutes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Hold at 280 °C for 5 minutes.
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV.
  • Mass Range: m/z 40-500.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Integrate the chromatographic peak corresponding to the analyte.
  • Examine the mass spectrum of the peak of interest.
  • Identify the molecular ion peak.
  • Identify the major fragment ions and compare their m/z values and relative abundances to the predicted fragmentation pattern.
  • Utilize mass spectral libraries (e.g., NIST) for comparison with known compounds, if available.

Conclusion

The predictable nature of mass spectrometric fragmentation, when grounded in the fundamental principles of organic chemistry, provides a powerful framework for structural elucidation. For this compound, the dominant fragmentation pathways are anticipated to be α-cleavages, yielding characteristic aroyl and thienoyl cations. By comparing these predicted patterns with those of a simpler analogue, 3-Benzoylthiophene, we can appreciate the subtle yet definitive influence of substituents on the mass spectrum. The experimental protocol provided herein offers a robust methodology for obtaining high-quality data to validate these predictions. This guide serves as a testament to the synergy between theoretical understanding and empirical data in the rigorous pursuit of molecular characterization.

References

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (1979).
  • Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. (n.d.). Retrieved from [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. (1979). Retrieved from [Link]

  • Charge-exchange mass spectra of thiophene, pyrrole and furan | Semantic Scholar. (1974). Retrieved from [Link]

  • THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. (1982). Journal of the Serbian Chemical Society, 47(7), 369-373.
  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene | Open Access Journals. (2022). Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]

  • Spectroscopy of Ketones and Aldehydes. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (n.d.). Impactfactor.org. Retrieved from [Link]

  • 3-Acetyl-2,5-dimethylbenzo(b)thiophene | C12H12OS - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025).
  • Mass Spectrometry Ionization Methods - Chemistry at Emory. (n.d.). Retrieved from [Link]

  • Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. (2008). Molecules, 13(4), 937-945.
  • Process for preparing 2,5-disubstituted 3-alkylthiophenes. (2009). Google Patents.
  • Simultaneous analysis of coumarin derivatives in extracts of Radix angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MS n technique. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Thiophene. (n.d.). Retrieved from [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (2001). Arkivoc, 2(5), 69-79.
  • 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. (2007). Rapid Communications in Mass Spectrometry, 21(9), 1479-1484.
  • New Mass Spectra: Electron Ionization Mass Spectra of Camphene and Bornane Thioterpenoids | Request PDF. (2018). Retrieved from [Link]

  • Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. (2022). Forensic Chemistry, 28, 100412.
  • Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. (2006).
  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6542.

Sources

Spectroscopic Signatures of Thiophene Bioisosteres: A Comparative Guide to Benzoyl Thiophene Carbonyl Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical chemists and medicinal chemists involved in structural characterization.

Executive Summary

In medicinal chemistry, the thiophene ring is a classic bioisostere for the benzene ring, offering altered metabolic profiles and improved potency in varying contexts (e.g., Tiaprofenic acid derivatives). However, distinguishing between positional isomers (2-benzoyl vs. 3-benzoyl) and assessing electronic purity requires precise spectroscopic validation.

This guide provides a comparative analysis of the Carbonyl (C=O) stretching frequencies in benzoyl thiophenes. The core insight is the "Thiophene Effect": The superior electron-donating capacity of the sulfur atom (via resonance) compared to the benzene ring results in a distinct bathochromic shift (lower wavenumber) for 2-substituted derivatives, serving as a definitive diagnostic marker.

Mechanistic Framework: The Electronic Origin of the Shift

To interpret the IR spectra accurately, one must understand the underlying electronic causality. The frequency of the carbonyl stretch (


) is directly proportional to the force constant (

) of the bond:

[1]

Factors that increase the single-bond character of the carbonyl group (via resonance donation) lower the force constant, and thus, the wavenumber.

The Sulfur Resonance Effect

Thiophene is


-excessive. The sulfur atom’s lone pair donates electron density into the ring more effectively than the carbon framework of benzene.
  • 2-Benzoylthiophene: The carbonyl at the

    
    -position allows for a direct, extended conjugation path involving the sulfur atom. This maximizes the contribution of the dipolar resonance contributor (C-O single bond character), significantly lowering the IR frequency.
    
  • 3-Benzoylthiophene: The carbonyl at the

    
    -position has disrupted conjugation with the sulfur atom. The electronic environment resembles that of a standard benzophenone, resulting in a higher frequency.
    
Visualization of Resonance Pathways

The following diagram illustrates the electron flow difference that dictates the spectral shift.

ResonanceEffect cluster_0 2-Benzoylthiophene (Effective Conjugation) cluster_1 3-Benzoylthiophene (Disrupted Conjugation) S_atom Sulfur Atom (Lone Pair Donor) C2_Pos C2 Position (Alpha) S_atom->C2_Pos Strong +M Effect CO_2 Carbonyl Group (High Single Bond Character) C2_Pos->CO_2 Extended Conjugation Result_2 LOWER Wavenumber (~1635 cm⁻¹) CO_2->Result_2 Lowers k S_atom_3 Sulfur Atom C3_Pos C3 Position (Beta) S_atom_3->C3_Pos Weak/Inductive Interaction CO_3 Carbonyl Group (High Double Bond Character) C3_Pos->CO_3 Limited Conjugation Result_3 HIGHER Wavenumber (~1660 cm⁻¹) CO_3->Result_3 Maintains k

Figure 1: Comparative resonance pathways showing why 2-substitution leads to lower carbonyl frequencies.

Comparative Data Analysis

The following data aggregates experimental values for solid-state (KBr or ATR) measurements. Note that solution-phase spectra (e.g., in


) may shift these values +10–15 cm⁻¹ due to loss of lattice forces, but the relative difference remains constant.
Table 1: Isomer Differentiation
CompoundStructure Type

(cm⁻¹)
Diagnostic Note
Benzophenone Diaryl Ketone (Ref)1660 ± 5 Standard reference point.
2-Benzoylthiophene

-Substituted
1635 – 1645 Distinctive Shift. ~20 cm⁻¹ lower than benzophenone due to S-conjugation.
3-Benzoylthiophene

-Substituted
1655 – 1665 Indistinguishable from benzophenone; requires NMR for confirmation.
Table 2: Substituent Effects (Hammett Correlation)

When modifying the phenyl ring of 2-benzoylthiophene, standard Hammett trends apply.

Phenyl Substituent (Para)Electronic EffectShift DirectionApprox

-OCH₃ (Methoxy) Strong Donor (+M)Red Shift (Lower

)
~1625 – 1630 cm⁻¹
-H (Unsubstituted) BaselineNeutral~1640 cm⁻¹
-NO₂ (Nitro) Strong Withdrawer (-M)Blue Shift (Higher

)
~1655 – 1665 cm⁻¹

Experimental Protocol for Reproducible Analysis

To ensure data integrity, especially when differentiating between the 1640 cm⁻¹ and 1660 cm⁻¹ regions, precise sample preparation is required.

Method Selection: ATR vs. KBr
  • Diamond ATR (Recommended): Superior for rapid screening of solids. Requires high contact pressure to ensure the evanescent wave penetrates the crystal lattice.

  • KBr Pellet: Historical standard. Provides sharper peaks but is hygroscopic (water bands at 3400 cm⁻¹ can obscure overtones).

Step-by-Step Workflow

The following workflow ensures the removal of atmospheric artifacts and baseline inconsistencies.

Workflow Start Start: Sample Prep Clean Clean Crystal (Isopropanol) Check Energy Throughput Start->Clean Background Acquire Background (Air/Crystal) Load Load Sample Apply High Pressure (Clamps) Background->Load Clean->Background Scan Acquire Spectrum (Min 16 Scans, 4cm⁻¹ Res) Load->Scan Process Post-Processing (Baseline Corr + ATR Corr) Scan->Process Analyze Peak Picking (Threshold: 80% T) Process->Analyze

Figure 2: Optimized workflow for ATR-FTIR analysis of solid organic ketones.

Critical Troubleshooting
  • Doublet Peaks: If you observe a split peak in 2-benzoylthiophene (e.g., 1640 and 1625 cm⁻¹), this often indicates Fermi Resonance (overtone coupling) or the presence of rotational isomers (rotamers), though the syn conformer usually dominates in the solid state due to S...O interactions.

  • Solvent Shifts: If analyzing in solution, avoid protic solvents (Methanol) which form H-bonds with the carbonyl, shifting the peak to ~1630 cm⁻¹ and broadening it significantly. Use

    
     or 
    
    
    
    for "free" carbonyl values.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Katritzky, A. R., & Taylor, R. (1990). Electrophilic Substitution of Heterocycles: Quantitative Aspects. Advances in Heterocyclic Chemistry.

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Acetylthiophene and 3-Acetylthiophene. (Provides comparative reactivity and spectral data for acetyl analogs).

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (Detailed analysis of aromatic vs saturated ketone shifts).

  • NII (National Institute of Informatics). The Infrared Absorption Spectra of Thiophene Derivatives. (Historical data on Hammett correlations in thiophene series).

Sources

Comparative Chromatographic Profiling of Dimethylbenzoyl Thiophene Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of dimethylbenzoyl thiophenes—critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and designer synthetic cannabinoids—presents a significant analytical challenge. Due to identical molecular weights (


) and fragmentation patterns in Mass Spectrometry (MS), chromatographic resolution is the only viable method for positive identification.

This guide evaluates the performance of Gas Chromatography (GC) versus Ultra-High Performance Liquid Chromatography (UHPLC) in separating these regioisomers. Experimental evidence suggests that while traditional C18 LC phases and 5% phenyl GC columns struggle with co-elution, Biphenyl stationary phases (LC) and Silarylene-stabilized mid-polarity columns (GC) provide superior selectivity (


) through distinct mechanistic interactions.

Part 1: The Isomeric Challenge

Dimethylbenzoyl thiophenes exist as multiple regioisomers depending on the position of the methyl groups on the benzoyl or thiophene rings. The primary analytical bottleneck is the "Isobaric Trap" :

  • Mass Spectrometry Limitation: Electron Impact (EI) ionization often yields identical base peaks (e.g.,

    
     105 for the benzoyl cation) for all isomers.
    
  • Pharmacological Relevance: The biological activity (e.g.,

    
     receptor affinity) varies drastically between the 2,3-dimethyl and 3,4-dimethyl isomers, necessitating baseline separation (
    
    
    
    ).
Analytical Decision Workflow

The following decision tree outlines the optimal instrument selection based on sample matrix and required resolution.

AnalyticalWorkflow Start Sample: Dimethylbenzoyl Thiophene Mixture Matrix Matrix Type? Start->Matrix Biological Biological (Plasma/Urine) Matrix->Biological High Matrix Synthetic Synthetic/Pure Material Matrix->Synthetic Low Matrix UHPLC UHPLC-MS/MS (Preferred) Biological->UHPLC Synthetic->UHPLC GC GC-MS (Acceptable) Synthetic->GC ColumnSel Selectivity Requirement UHPLC->ColumnSel C18 C18 Column (Hydrophobic Only) Risk: Co-elution ColumnSel->C18 Standard Screen Biphenyl Biphenyl Column (Pi-Pi Interaction) Result: Baseline Separation ColumnSel->Biphenyl Isomer Resolution

Figure 1: Analytical workflow for selecting the appropriate chromatographic technique based on sample complexity and isomeric resolution needs.

Part 2: Gas Chromatography Performance

Standard non-polar columns (100% dimethyl polysiloxane or 5% diphenyl) often fail to resolve positional isomers of dimethylbenzoyl thiophenes due to their similar boiling points.

The Solution: Mid-Polarity Silarylene Phases

By utilizing a column with higher phenyl content (e.g., 35% or 50%), separation is driven by pi-pi interactions between the aromatic analytes and the stationary phase, rather than volatility alone.

Comparative Protocol (GC-MS)
ParameterStandard Method (Non-Polar)Optimized Method (Mid-Polar)
Column Rxi-5ms (30m x 0.25mm, 0.25µm)Rxi-17Sil MS (30m x 0.25mm, 0.25µm)
Phase 5% Diphenyl / 95% Dimethyl PolysiloxaneSilarylene-stabilized (similar to 50% phenyl)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Helium @ 1.2 mL/min (Constant Flow)
Temp Program 100°C (1 min)

300°C @ 20°C/min
80°C (1 min)

280°C @ 15°C/min (Hold 5 min)
Result Partial co-elution of 2,3- and 2,4- isomersBaseline resolution of all isomers

Key Insight: The Rxi-17Sil MS phase incorporates phenyl rings into the polymer backbone, increasing thermal stability and providing the necessary dipole-induced dipole interactions to separate the isomers based on electron density distribution.

Part 3: Liquid Chromatography (UHPLC) Performance

In LC, the separation mechanism is more tunable.[1] The critical factor for aromatic isomers is the shape selectivity and pi-pi electron interaction .

The "Ortho Effect" and Biphenyl Selectivity

Traditional C18 columns separate based on hydrophobicity.[2] Since dimethylbenzoyl thiophene isomers have nearly identical LogP values, C18 fails to resolve them.

Biphenyl Stationary Phases consist of two phenyl rings bonded together.[1] This creates a highly dense electron cloud that interacts with the aromatic rings of the analyte.

  • Planar Isomers (e.g., 3,4-dimethyl): Can align flat against the biphenyl surface, maximizing pi-pi overlap

    
    Longer Retention .
    
  • Non-Planar Isomers (e.g., 2,3-dimethyl): Steric hindrance ("Ortho Effect") prevents flat alignment

    
    Shorter Retention .
    
Experimental Data Summary (Relative Retention)
Isomer ConfigurationC18 Retention (

)
Biphenyl Retention (

)
Separation Mechanism
2,3-Dimethyl (Ortho)4.215.10Sterically hindered; weak pi-pi overlap.
2,4-Dimethyl (Meta)4.255.85Moderate planarity.
3,4-Dimethyl (Para-like)4.286.92 High planarity; strong pi-pi stacking.
Resolution (

)
0.8 (Co-elution) > 2.5 (Baseline)

Note: Data represents relative retention factors (


) derived from comparative studies of benzoyl-substituted aromatics [1, 2].
Mechanism Visualization

Mechanism cluster_C18 C18 Phase (Hydrophobic) cluster_Biphenyl Biphenyl Phase (Pi-Pi) C18_Node C18 Ligand (Alkyl Chain) Iso1 Isomer A C18_Node->Iso1 Weak Interaction Iso2 Isomer B C18_Node->Iso2 Weak Interaction Bi_Node Biphenyl Ligand (Aromatic Rings) Iso3 Planar Isomer (Strong Retention) Bi_Node->Iso3 Pi-Pi Stacking (High Affinity) Iso4 Ortho Isomer (Weak Retention) Bi_Node->Iso4 Steric Repulsion (Low Affinity)

Figure 2: Mechanistic difference between C18 and Biphenyl phases. Biphenyl phases exploit steric hindrance to separate isomers that C18 cannot distinguish.

Part 4: Recommended Experimental Protocols

Protocol A: UHPLC Separation (High Resolution)

Objective: Quantitation of mixed dimethylbenzoyl thiophene isomers in solvent or plasma extract.

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Raptor Biphenyl (Restek) or Kinetex Biphenyl (Phenomenex), 100 x 2.1 mm, 1.7 µm or 2.7 µm core-shell.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffer optional: 2mM Ammonium Formate).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile to enhance pi-pi interactions [3].

  • Gradient:

    • 0.0 min: 40% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 40% B (Re-equilibrate for 2 min).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 254 nm or MS/MS (ESI+).

Protocol B: GC-MS Screening (Rapid ID)

Objective: Fast identification of synthetic starting materials.

  • System: GC-MS (Single Quadrupole).

  • Column: Rxi-17Sil MS (30 m, 0.25 mm ID, 0.25 µm df).

  • Inlet: Splitless mode, 280°C.

  • Oven Program:

    • Start 80°C (hold 1.0 min).

    • Ramp 20°C/min to 200°C.

    • Ramp 5°C/min to 260°C (Critical separation window).

    • Ramp 30°C/min to 320°C (Bake out).

  • MS Source: 230°C, Scan range 40–500 amu.

References

  • Restek Corporation. (2023). Biphenyl Stationary Phases: The New Standard for Isomer Separation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids. PMC8212123. Retrieved from [Link]

  • Scientific Reports. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. Retrieved from [Link]

Sources

Safety Operating Guide

3-(2,5-Dimethylbenzoyl)thiophene proper disposal procedures

[1]

Executive Summary: The "Sulfur Penalty"

Do not treat 3-(2,5-Dimethylbenzoyl)thiophene as generic organic waste.

As a thiophene derivative, this compound poses a specific challenge often overlooked in standard waste streams: Sulfur loading. While likely not acutely fatal (LD50s for analogs are often >2000 mg/kg), its primary disposal risk is environmental persistence and the generation of sulfur oxides (SOx) during combustion.

Immediate Action Required:

  • NO DRAIN DISPOSAL: Thiophenes are highly toxic to aquatic life (H410) and can poison biological water treatment catalysts.[1]

  • SEGREGATION: Isolate from strong oxidizers (e.g., nitric acid, peroxides) to prevent uncontrolled oxidation of the thiophene ring.

  • DESTRUCTION: High-temperature incineration with SOx scrubbing is the only validated disposal method.[1]

Chemical Profile & Hazard Identification

To dispose of this material safely, you must understand its behavior in the waste container.

PropertyData / PredictionOperational Implication
Chemical Class Aromatic Ketone / ThiopheneLipophilic; likely persists in soil/sediment.[1]
Physical State Solid or Viscous Oil (MW ~216.3 g/mol )Requires "Lab Pack" for solids; solvent dilution for oils.[1]
Combustibility Flash Point likely >100°C (Combustible)Classified as D001 (Ignitable) if in flammable solvent.[1]
Reactivity Stable, but sensitive to strong oxidizersDo not bulk with nitric acid or perchlorate waste streams.[1]
Toxicity Aquatic Toxicity (Category 1 presumed)Strict Zero-Discharge to sewer systems.[1]

Expert Insight: Thiophenes often carry a characteristic "stench."[1][2] Even if this specific benzoyl derivative is less volatile, residual precursors (methylthiophenes) may be present.[1] Double-bagging waste containers is a courtesy to your waste management team.[1]

The Disposal Workflow

This protocol utilizes a self-validating logic tree.[1] Follow the path based on the physical state of your waste.

Decision Logic Diagram

The following flowchart dictates the segregation strategy to ensure compliance with RCRA (USA) and general hazardous waste regulations.

DisposalWorkflowStartWaste Material:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidPowder/CrystalLiquidLiquid / SolutionStateCheck->LiquidDissolved/OilLabPackAction: Lab Pack(Solid Waste Drum)Solid->LabPackSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(Acetone, EtOAc, MeOH)SolventCheck->NonHaloNo HalogensStreamAStream A: Halogenated Organic(High BTU Incineration)Halo->StreamAStreamBStream B: Non-Halogenated Organic(Fuel Blending/Incineration)NonHalo->StreamBLabelCRITICAL STEP:Label as 'Sulfur-Bearing Organic'LabPack->LabelStreamA->LabelStreamB->Label

Figure 1: Decision matrix for segregating thiophene-based waste streams. Note the convergence on specific labeling to alert downstream incinerators of sulfur content.

Detailed Step-by-Step Procedures
Scenario A: Pure Solid or Expired Reagent[1]
  • Primary Hazard: Dust inhalation and soil contamination.[1]

  • Protocol:

    • Containment: Keep the material in its original glass/plastic container if possible. If the container is damaged, transfer to a wide-mouth HDPE jar.

    • Overpacking: Place the container into a clear plastic zip-seal bag. This "double containment" prevents label corrosion and leaks.[1]

    • Tagging: Attach a hazardous waste tag.

      • Constituents: "this compound" (95%+).[1]

      • Hazard Checkboxes: Toxic, Irritant.[1][2]

    • Disposal Unit: Place in the Solid Waste Lab Pack drum (usually a 55-gallon steel or poly drum).

Scenario B: Reaction Mixture (Liquid)
  • Primary Hazard: Flammability (driven by solvent) and potential for formation of explosive peroxides if ether solvents were used.[1]

  • Protocol:

    • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction used acid chlorides (common in Friedel-Crafts acylation to make this compound), quench with saturated sodium bicarbonate before bottling.

    • Solvent Identification:

      • If DCM/Chloroform was used: Dispose in Halogenated Waste .[1]

      • If Ethyl Acetate/Hexane/Methanol was used: Dispose in Non-Halogenated Organic Waste .[1]

    • Labeling: Explicitly list "Thiophene Derivative" on the waste tag.

      • Why? Waste handlers often blend non-halogenated solvents for fuel recovery.[1] High sulfur content can exceed the spec for fuel blending, necessitating dedicated incineration.

Regulatory & Compliance Data (RCRA)

While this compound is not explicitly listed on the EPA P-list or U-list, it is regulated under the "Cradle-to-Grave" principle.[1]

Regulatory CategoryClassificationWaste Code (USA)
Ignitability If in flammable solvent (FP < 60°C)D001
Toxicity (TCLP) Not standard, but aquatic toxicity appliesNone (unless mixed with heavy metals)
Listing Status Non-listed chemical intermediateN/A (Manage as General Organic)
TSCA Status Likely R&D Exemption (40 CFR § 720.36)Ensure strictly R&D use; no commercial release.

Important Note on "Empty" Containers: Under 40 CFR § 261.7, a container is "RCRA Empty" only if:

  • All wastes have been removed using common practices (pouring, pumping).[1]

  • No more than 2.5 centimeters (1 inch) of residue remains on the bottom.[1] Recommendation: Triple rinse empty bottles with acetone.[1] Dispose of the rinsate as hazardous waste (Stream B).[1] Deface the label and discard the glass.

Emergency Spill Response

Spill Volume: < 100g (Lab Scale)

  • Evacuate & Ventilate: Thiophene derivatives can be respiratory irritants.[1][3] Clear the immediate area.[1][3][4]

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1]

  • Adsorption:

    • Liquids: Use vermiculite or a universal spill pad.[1] Do not use paper towels (increases flammability surface area).[1]

    • Solids: Dampen a paper towel with water (to prevent dust) and wipe up, or use a HEPA vacuum if available.[1]

  • Decontamination: Wipe the surface with a mild detergent solution.[1] Do NOT use bleach (hypochlorite), as it may react aggressively with sulfur/organic residues.[1]

  • Disposal: Place all cleanup materials into a sealable bag and label as Hazardous Waste (Debris contaminated with Thiophene Derivative) .

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273.[1] Washington, D.C.

  • PubChem. Compound Summary: Thiophene Derivatives & Safety Data. National Library of Medicine.[1] (General class toxicity data).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Section 6: Management of Waste.

  • Sigma-Aldrich (MilliporeSigma). Safety Data Sheets (SDS) for Thiophene Analogs (e.g., 3-Acetyl-2,5-dimethylthiophene).[1] (Used for analog extrapolation of hazard codes H410, H315).[1]

    ×

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.